molecular formula C20H23NO B178039 4-(Dibenzylamino)cyclohexanone CAS No. 149506-79-6

4-(Dibenzylamino)cyclohexanone

Cat. No.: B178039
CAS No.: 149506-79-6
M. Wt: 293.4 g/mol
InChI Key: ZDHRRHRWHFBMQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dibenzylamino)cyclohexanone, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO and its molecular weight is 293.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(dibenzylamino)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20-13-11-19(12-14-20)21(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-10,19H,11-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHRRHRWHFBMQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621455
Record name 4-(Dibenzylamino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149506-79-6
Record name 4-(Dibenzylamino)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dibenzylamino)cyclohexanone is a synthetic organic compound featuring a cyclohexanone ring substituted with a dibenzylamino group at the 4-position. This molecule holds potential interest in medicinal chemistry and materials science due to the combined structural features of a reactive ketone and a bulky, lipophilic dibenzylamino moiety. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral characterization, alongside an exploration of the potential biological activities of related compounds.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data for related compounds is available, specific experimentally determined values for properties such as melting point and a detailed solubility profile for this compound are not widely reported in the current literature. The available data is largely predictive.

PropertyValueSource
Molecular Formula C₂₀H₂₃NO--INVALID-LINK--[1]
Molecular Weight 293.4 g/mol --INVALID-LINK--[2]
Appearance Solid--INVALID-LINK--[3]
Boiling Point (Predicted) 427.1 ± 40.0 °C--INVALID-LINK--[2]
Density (Predicted) 1.10 ± 0.1 g/cm³--INVALID-LINK--[2]
Melting Point Not available
Solubility Soluble in Dichloromethane, Ethanol, Methanol (for hydrochloride salt)--INVALID-LINK--[4]

Synthesis and Experimental Protocols

The synthesis of this compound has been reported via a two-step process starting from 4-aminocyclohexanone. The general workflow involves the dibenzylation of the primary amine followed by oxidation of the resulting alcohol.

SynthesisWorkflow Start 4-Aminocyclohexanol Step1 Dibenzylation (Benzyl Bromide, Base) Start->Step1 Step 1 Intermediate 4-(Dibenzylamino)cyclohexanol Step1->Intermediate Step2 Oxidation (e.g., Swern or Dess-Martin) Intermediate->Step2 Step 2 Product This compound Step2->Product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for a similar compound, 2-(Dibenzylamino)cyclohexan-1-one, is described and can be adapted for the synthesis of the 4-substituted isomer[5]. The synthesis of 4-dibenzylaminocyclohexanone is also outlined as a precursor to other molecules[5].

Step 1: Synthesis of 4-(Dibenzylamino)cyclohexanol

  • To a solution of 4-aminocyclohexanol in a suitable aprotic solvent (e.g., acetonitrile), add a base such as potassium carbonate.

  • To this suspension, add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours) to ensure complete dibenzylation.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-(dibenzylamino)cyclohexanol.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 4-(dibenzylamino)cyclohexanol in a suitable solvent such as dichloromethane.

  • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Add an oxidizing agent, such as oxalyl chloride followed by triethylamine (Swern oxidation), or Dess-Martin periodinane.

  • Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate for Swern oxidation).

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl and cyclohexanone protons. The benzylic protons (Ar-CH₂-N) would likely appear as a singlet or a pair of doublets in the range of 3.5-4.0 ppm. The protons on the cyclohexanone ring would exhibit complex multiplets in the aliphatic region (1.5-3.0 ppm). The proton at the 4-position, attached to the carbon bearing the dibenzylamino group, would likely be a multiplet in the 2.5-3.0 ppm range.

  • ¹³C NMR: The carbon NMR spectrum would show a peak for the carbonyl carbon around 208-212 ppm. The carbons of the benzyl groups would appear in the aromatic region (127-140 ppm), with the benzylic carbons (Ar-CH₂) appearing around 50-60 ppm. The carbons of the cyclohexanone ring would resonate in the aliphatic region (20-60 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch, typically observed in the region of 1710-1725 cm⁻¹ for a saturated six-membered ring ketone[6]. Other significant absorptions would include C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹) and C-N stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z 293.4. Common fragmentation patterns for ketones and amines would be anticipated. Alpha-cleavage adjacent to the nitrogen atom could lead to the loss of a benzyl group (C₇H₇, 91 u), resulting in a fragment at m/z 202. Fragmentation of the cyclohexanone ring could also occur.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the structural motifs present in the molecule, namely the cyclohexanone ring and the dibenzylamino group, are found in various biologically active compounds.

BiologicalActivity Compound This compound (and related analogs) Activity1 Anticancer/ Cytotoxic Effects Compound->Activity1 Activity2 Anti-inflammatory Activity Compound->Activity2 Activity3 Antimicrobial Activity Compound->Activity3 Pathway1 Induction of Apoptosis Activity1->Pathway1 Pathway2 Inhibition of Pro-inflammatory Mediators Activity2->Pathway2

Caption: Potential biological activities of related cyclohexanone and dibenzylamino compounds.
  • Anticancer and Cytotoxic Activities: Dibenzylideneacetone (DBA) analogs, which share the α,β-unsaturated ketone feature with some cyclohexanone derivatives, have shown antiparasitic and anticancer activities[7]. Some N,N'-Bis(hydroxybenzyl)ethylenediamine derivatives have demonstrated cytotoxic activity against human cancer cell lines, suggesting that the dibenzylamino moiety can be a pharmacophore for anticancer agents[3]. The cytotoxic effects of some dibenzyl compounds have been evaluated, with dibenzyl trisulphide showing significant anti-proliferative activity[8]. Curcumin analogs based on a dibenzylidene-cyclohexanone scaffold have been studied as potential inhibitors of breast cancer receptor proteins[9].

  • Anti-inflammatory and Other Activities: Diarylidenecyclohexanone derivatives have been synthesized and characterized as potential anti-inflammatory agents[10]. Certain dibenzylidene ketone derivatives have shown analgesic, antiplatelet, and anticoagulant effects[11].

The mechanisms of action for these related compounds often involve the induction of apoptosis in cancer cells or the inhibition of key inflammatory pathways. However, it is crucial to emphasize that these are activities of related compounds, and the specific biological profile of this compound remains to be elucidated through dedicated screening and mechanistic studies.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in both medicinal chemistry and materials science. This guide provides a foundational understanding of its known and predicted physicochemical properties and a basis for its synthesis and characterization. The exploration of biological activities of structurally related compounds suggests that this compound and its derivatives could be interesting candidates for future drug discovery efforts. Further experimental validation of its properties and a thorough investigation of its biological effects are warranted to fully understand the potential of this molecule.

References

4-(Dibenzylamino)cyclohexanone CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(Dibenzylamino)cyclohexanone, a versatile chemical intermediate. This document outlines its chemical identity, structural information, physical properties, and detailed experimental protocols for its synthesis and characterization.

Core Compound Information

This compound is a tertiary amine and a cyclic ketone. Its structure consists of a cyclohexanone ring substituted at the 4-position with a dibenzylamino group.

CAS Number: 149506-79-6

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₃NO[1][2]
Molecular Weight 293.40 g/mol [1]
CAS Number 149506-79-6[1][2][3]
Boiling Point (Predicted) 427.1 ± 40.0 °C[3]
Density (Predicted) 1.10 ± 0.1 g/cm³[3]
Topological Polar Surface Area (TPSA) 20.31 Ų[1]
logP (Predicted) 4.2005[1]
Storage Temperature 2-8 °C or Room Temperature[2][3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are outlined below.

Synthesis: Reductive Amination

The synthesis of this compound can be achieved via reductive amination of 1,4-cyclohexanedione with dibenzylamine using sodium triacetoxyborohydride. This method is adapted from the general procedure described by Abdel-Magid et al. for the reductive amination of ketones.[3][4][5]

Reaction Scheme:

Synthesis_Scheme 1,4-Cyclohexanedione 1,4-Cyclohexanedione This compound This compound 1,4-Cyclohexanedione->this compound + Dibenzylamine NaBH(OAc)₃, DCE

Caption: Synthesis of this compound.

Materials:

  • 1,4-Cyclohexanedione

  • Dibenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1,4-cyclohexanedione (1.0 equivalent) in 1,2-dichloroethane (DCE), add dibenzylamine (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes. For less reactive substrates, a catalytic amount of acetic acid can be added.

  • Add sodium triacetoxyborohydride (1.0-1.5 equivalents) portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain room temperature.

  • Stir the reaction mixture at room temperature for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCE or another suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl groups, typically in the range of 7.2-7.4 ppm. The benzylic methylene protons (CH₂) should appear as a singlet around 3.5-3.7 ppm. The protons on the cyclohexanone ring will appear as multiplets in the aliphatic region (approximately 1.5-3.0 ppm).

  • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon in the range of 205-220 ppm. The aromatic carbons will resonate between 125-140 ppm. The benzylic carbons are expected around 50-60 ppm, and the aliphatic carbons of the cyclohexanone ring will appear in the 20-50 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1700-1725 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹) and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).[6]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 293. Key fragmentation patterns would likely involve the loss of a benzyl group (C₇H₇, 91 u) to give a fragment at m/z = 202, which is a common fragmentation pathway for N-benzyl compounds.[7] Further fragmentation of the cyclohexanone ring is also anticipated.

Experimental Workflow for Characterization:

Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis cluster_result Confirmation Synthesized_Product Crude this compound Column_Chromatography Column Chromatography Synthesized_Product->Column_Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Column_Chromatography->NMR IR IR Spectroscopy Column_Chromatography->IR MS Mass Spectrometry Column_Chromatography->MS Structure_Confirmed Purity and Structural Confirmation NMR->Structure_Confirmed IR->Structure_Confirmed MS->Structure_Confirmed

Caption: General workflow for the purification and characterization of this compound.

References

Spectroscopic Profile of 4-(Dibenzylamino)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 4-(Dibenzylamino)cyclohexanone. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its chemical structure and comparison with analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.

Chemical Structure and Properties

  • IUPAC Name: 4-(Dibenzylamino)cyclohexan-1-one

  • CAS Number: 149506-79-6

  • Molecular Formula: C₂₀H₂₃NO

  • Molecular Weight: 293.40 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (C₆H₅)7.20 - 7.40Multiplet10H
Benzyl (CH₂)~3.60Singlet4H
Cyclohexanone (CH)~2.80Multiplet1H
Cyclohexanone (CH₂)2.20 - 2.50Multiplet4H
Cyclohexanone (CH₂)1.80 - 2.10Multiplet4H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~210
Aromatic (quaternary)~139
Aromatic (CH)128 - 130
Cyclohexanone (CH-N)~60
Benzyl (CH₂)~55
Cyclohexanone (CH₂)30 - 45
Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Significant IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1715C=O (Ketone)Stretching
3000 - 3100C-H (Aromatic)Stretching
2850 - 3000C-H (Aliphatic)Stretching
1600, 1495, 1450C=C (Aromatic)Stretching
~1150C-NStretching
Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/zProposed Fragment
293[M]⁺ (Molecular Ion)
202[M - C₇H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

    • Thin Film: The sample is dissolved in a volatile solvent (e.g., dichloromethane) and a drop of the solution is placed on a salt plate (e.g., NaCl, KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), or with a direct insertion probe.

  • Ionization Method: Electron Ionization (EI) is a common method for generating the mass spectrum of small organic molecules. Electrospray Ionization (ESI) may also be used, particularly with LC-MS.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge ratios.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectrometer Sample->NMR IR FTIR Spectrometer Sample->IR MS Mass Spectrometer Sample->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Compound Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Synthesis and Discovery of 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and properties of 4-(Dibenzylamino)cyclohexanone. The document details experimental protocols, summarizes quantitative data, and visualizes key chemical transformations.

Introduction and Discovery

While the specific first synthesis of this compound is not prominently documented in the literature, its discovery can be understood within the broader context of research into 4-aminocyclohexanone derivatives. This class of compounds has been investigated for its potential as versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1] In particular, 4-amino-4-arylcyclohexanones have been explored as a novel class of analgesics.[2][3] The structural motif of a substituted cyclohexanone ring is a common scaffold in medicinal chemistry, offering a three-dimensional framework that can be functionalized to interact with various biological targets. The dibenzylamino group, a bulky and lipophilic substituent, is often introduced to modulate the pharmacological properties of a molecule, such as receptor binding affinity and pharmacokinetic profile. The development of synthetic routes to compounds like this compound was likely driven by the need for novel building blocks in the creation of diverse chemical libraries for drug discovery programs.

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the oxidation of the corresponding alcohol and the reductive amination of a dicarbonyl compound.

Method 1: Oxidation of trans-4-(Dibenzylamino)cyclohexan-1-ol

This method involves the synthesis of the precursor alcohol, trans-4-(Dibenzylamino)cyclohexan-1-ol, followed by its oxidation to the desired ketone.

Experimental Protocol:

Step 1: Synthesis of trans-4-(Dibenzylamino)cyclohexan-1-ol [4]

  • To a solution of trans-4-aminocyclohexanol (7.9 g, 52.3 mmol) in acetonitrile (150 mL), add cesium carbonate (51.4 g, 158 mmol).

  • Add benzyl bromide (12.7 mL, 106 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 2 days.

  • Filter the crude reaction mixture and wash the solid with additional acetonitrile (100 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL).

  • Dry the organic extract over MgSO4, filter, and concentrate under reduced pressure to yield trans-4-(dibenzylamino)cyclohexan-1-ol.

Step 2: Oxidation to this compound [4]

  • A detailed experimental protocol for this specific oxidation is not fully described in the cited literature, however, a general procedure for the oxidation of a substituted cyclohexanol to a cyclohexanone can be followed.[5][6] A common method involves the use of an oxidizing agent such as a chromium-based reagent (e.g., Jones reagent) or a milder oxidant like Dess-Martin periodinane or a Swern oxidation.

  • The reaction progress is typically monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by quenching the oxidant, followed by extraction and purification by column chromatography to yield this compound. The synthesis from the alcohol precursor is reported to yield the ketone in 84% yield.[4]

Synthesis Workflow (Method 1):

Synthesis_Method_1 Oxidation of trans-4-(Dibenzylamino)cyclohexan-1-ol cluster_step1 Step 1: Synthesis of Alcohol Precursor cluster_step2 Step 2: Oxidation trans-4-aminocyclohexanol trans-4-aminocyclohexanol Dibenzylation Benzyl Bromide, Cs2CO3, Acetonitrile trans-4-aminocyclohexanol->Dibenzylation trans-4-(Dibenzylamino)cyclohexan-1-ol trans-4-(Dibenzylamino)cyclohexan-1-ol Dibenzylation->trans-4-(Dibenzylamino)cyclohexan-1-ol Oxidation Oxidizing Agent (e.g., Jones Reagent) trans-4-(Dibenzylamino)cyclohexan-1-ol->Oxidation This compound This compound Oxidation->this compound

Synthesis of this compound via Oxidation
Method 2: Reductive Amination of 1,4-Cyclohexanedione

This alternative approach involves the direct reaction of 1,4-cyclohexanedione with dibenzylamine in the presence of a reducing agent.

Experimental Protocol:

A general procedure for reductive amination can be adapted for this synthesis.[7]

  • Dissolve 1,4-cyclohexanedione in a suitable solvent such as methanol or dichloromethane.

  • Add dibenzylamine to the solution.

  • Introduce a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), portion-wise while monitoring the reaction temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete, as indicated by TLC.

  • Quench the reaction by adding water or a dilute acid.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Synthesis Workflow (Method 2):

Synthesis_Method_2 Reductive Amination of 1,4-Cyclohexanedione 1,4-Cyclohexanedione 1,4-Cyclohexanedione Reductive_Amination Reducing Agent (e.g., NaBH(OAc)3) 1,4-Cyclohexanedione->Reductive_Amination Dibenzylamine Dibenzylamine Dibenzylamine->Reductive_Amination This compound This compound Reductive_Amination->this compound

Synthesis via Reductive Amination

Quantitative Data

The following table summarizes the key quantitative data for this compound and its hydrochloride salt.

PropertyValueReference
This compound
Molecular FormulaC20H23NO[8]
Molecular Weight293.40 g/mol [8]
AppearanceSolid[9]
Yield (from oxidation)84%
This compound HCl
Molecular FormulaC20H24ClNO
Molecular Weight329.86 g/mol [10]
Purity~95%[10]
AppearanceSolid[10]

Spectroscopic Data Interpretation

  • Infrared (IR) Spectrum: The IR spectrum is expected to show a strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching vibration of the cyclohexanone ring.[11] Characteristic peaks for C-H stretching of the aromatic rings and the cyclohexane moiety would appear in the 2850-3100 cm⁻¹ region. C-N stretching vibrations are expected in the 1000-1250 cm⁻¹ range.

  • Nuclear Magnetic Resonance (NMR) Spectrum:

    • ¹H NMR: The spectrum would show signals for the aromatic protons of the benzyl groups in the range of 7.2-7.4 ppm. The benzylic protons (-CH₂-Ph) would likely appear as a singlet or a pair of doublets around 3.5-4.0 ppm. The protons on the cyclohexanone ring would exhibit complex multiplets in the upfield region (1.5-3.0 ppm).

    • ¹³C NMR: A peak corresponding to the carbonyl carbon (C=O) would be observed in the downfield region, typically around 200-210 ppm. The aromatic carbons would resonate in the 127-140 ppm range. The benzylic carbons and the carbons of the cyclohexanone ring would appear in the upfield region.

Biological Activity and Applications

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] While specific biological data for this compound is limited in the public domain, its structural analogs have been investigated for a range of activities. For instance, derivatives of 4-aminocyclohexanone have been explored as analgesics and as inhibitors of dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism, making them of interest in the development of treatments for type 2 diabetes.[2] The bulky dibenzylamino group can influence the binding of the molecule to its biological target and affect its pharmacokinetic properties. Therefore, this compound is a key starting material for the synthesis of novel compounds for screening in various drug discovery programs, particularly in the areas of metabolic disorders and pain management.

Potential Signaling Pathway Involvement:

Given the interest in related compounds as DPP-4 inhibitors, a potential, though unconfirmed, signaling pathway that could be influenced by derivatives of this compound is the incretin pathway.

Incretin_Pathway Potential Involvement in the Incretin Pathway Food_Intake Food Intake Incretins Incretins (GLP-1, GIP) Released Food_Intake->Incretins Pancreas Pancreas Incretins->Pancreas stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 inactivated by Insulin_Secretion Increased Insulin Secretion Pancreas->Insulin_Secretion Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Derivative This compound Derivative (Potential Inhibitor) Derivative->DPP4 inhibits

Hypothetical role in the incretin signaling pathway.

Conclusion

This compound is a synthetically accessible and valuable intermediate for medicinal chemistry and drug discovery. The synthetic routes outlined in this guide provide reliable methods for its preparation. While its own biological profile is not extensively characterized, its structural relationship to known bioactive molecules suggests that its derivatives are promising candidates for the development of novel therapeutics, particularly in the areas of analgesia and metabolic diseases. Further research into the biological activities of this compound and its analogs is warranted.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific solubility and stability of 4-(Dibenzylamino)cyclohexanone is limited. This guide provides a comprehensive framework based on established physicochemical principles and standard pharmaceutical industry protocols to enable researchers to conduct their own detailed investigations. The quantitative data presented herein is illustrative and should not be considered as experimentally verified values for this specific molecule.

Introduction

This compound is a substituted aminocyclohexanone derivative. An understanding of its solubility and stability is fundamental for its application in research and drug development. Solubility influences bioavailability and formulation design, while stability is critical for ensuring the compound's integrity, safety, and efficacy throughout its lifecycle. This technical guide outlines the theoretical considerations and detailed experimental protocols for the comprehensive characterization of the solubility and stability of this compound.

Based on its chemical structure, which features a bulky, non-polar dibenzylamino group and a polar cyclohexanone ring, this compound is predicted to be a lipophilic, weakly basic compound with low aqueous solubility.[1][2] Its stability profile will be dictated by the reactivity of the tertiary amine and the ketone functional group.

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is paramount for any solubility or stability study.

PropertyPredicted/Inferred ValueRationale/Source
Molecular Formula C20H23NO-
Molecular Weight 293.41 g/mol -
Appearance Likely a solid at room temperatureGeneral property of similar organic molecules.
pKa (of the conjugate acid) ~7-9Estimated based on the tertiary amine group.
LogP HighThe presence of two benzyl groups suggests high lipophilicity.
General Solubility Poorly soluble in water, soluble in organic solvents.The large non-polar surface area will dominate its solubility profile.[1][2] The basic nitrogen may allow for increased solubility in acidic aqueous solutions through salt formation.[3]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic effect. The following sections provide illustrative data and a robust protocol for a comprehensive solubility assessment.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common pharmaceutical solvents at ambient temperature. This data is for exemplary purposes to guide experimental design.

SolventTypePredicted Solubility (mg/mL)
WaterAqueous< 0.1
0.1 N HClAqueous (Acidic)1 - 5
pH 7.4 BufferAqueous (Neutral)< 0.1
MethanolPolar Protic10 - 50
EthanolPolar Protic10 - 50
Dichloromethane (DCM)Polar Aprotic> 100
AcetonePolar Aprotic> 100
Acetonitrile (ACN)Polar Aprotic50 - 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100
HexaneNon-polar< 1
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[4][5][6][7][8]

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, pH buffers, organic solvents)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess after equilibration is required.

  • Add a known volume of the selected solvent to the vial.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[6]

  • Equilibrate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours.[6] To confirm equilibrium, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

  • After equilibration, cease agitation and allow the vials to stand undisturbed for at least one hour to allow undissolved solids to sediment.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or other suitable method.

  • Calculate the solubility by correcting for the dilution factor. The experiment should be performed in triplicate for each solvent.[7]

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature (24-72 hours) prep2->equil settle Allow solids to settle equil->settle filter Filter supernatant settle->filter dilute Dilute filtrate filter->dilute quantify Quantify by HPLC-UV dilute->quantify calculate Calculate solubility quantify->calculate

Shake-Flask Solubility Determination Workflow

Stability Profile

Evaluating the chemical stability of this compound is crucial to understand its degradation pathways and to establish appropriate storage and handling conditions. Forced degradation studies are the primary tool for this purpose.[9][10][11][12][13][14]

Illustrative Forced Degradation Data

The following table presents a hypothetical summary of a forced degradation study on this compound. The goal of such a study is to achieve 5-20% degradation to identify relevant degradation products.[14]

Stress ConditionDurationAssay (% Remaining)Total Impurities (%)Major Degradation Products
0.1 N HCl (60 °C)24 h92.57.5DP-1
0.1 N NaOH (60 °C)24 h95.14.9DP-2
5% H2O2 (RT)24 h88.311.7DP-3, DP-4
Dry Heat (80 °C)7 days99.20.8Minor impurities
Photostability (ICH Q1B)1.2 million lux hours98.61.4DP-5

*DP = Degradation Product

Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[9][15][16][17][18]

Objective: To identify potential degradation pathways of this compound under various stress conditions and to develop an analytical method capable of separating the parent compound from its degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers for mobile phase

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[10]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 N HCl to achieve a final acid concentration of 0.1 N.

    • Incubate the solution at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, dilute with mobile phase, and analyze by HPLC.[19]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 N NaOH to achieve a final base concentration of 0.1 N.

    • Incubate at an elevated temperature (e.g., 60 °C).

    • Withdraw samples, neutralize with HCl, dilute, and analyze.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an appropriate volume of hydrogen peroxide (e.g., 3-30%).

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at various time points, dilute, and analyze.

  • Thermal Degradation:

    • Expose a known quantity of the solid compound to dry heat in an oven (e.g., 80 °C).

    • At various time points (e.g., 1, 3, 7 days), withdraw a sample, dissolve it in a suitable solvent, dilute, and analyze.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9]

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • After exposure, prepare and analyze the samples.

  • Analytical Method Development:

    • Analyze all stressed samples using an HPLC-PDA system.

    • The goal is to develop a chromatographic method (column, mobile phase, gradient, flow rate, etc.) that achieves baseline separation between the main peak of this compound and all degradation product peaks.

    • The PDA detector is used to assess peak purity of the parent compound in the stressed samples, ensuring no co-eluting impurities.

G cluster_stress Stress Conditions cluster_analysis Analysis & Method Development acid Acid Hydrolysis hplc Analyze stressed samples by HPLC-PDA acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation (H2O2) oxidation->hplc thermal Thermal (Heat) thermal->hplc photo Photolytic (Light) photo->hplc separation Achieve baseline separation of all peaks hplc->separation purity Assess peak purity separation->purity validation Validate stability-indicating method purity->validation start Drug Substance/Product start->acid start->base start->oxidation start->thermal start->photo

Forced Degradation Study Workflow

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated.

  • Oxidation: The tertiary amine is susceptible to oxidation, which could lead to the formation of an N-oxide derivative (Pathway A). The benzylic carbons are also potential sites for oxidation.

  • Hydrolysis/Cleavage: While the N-C bond is generally stable, under harsh acidic or oxidative conditions, de-benzylation could potentially occur (Pathway B).

  • Ring-based Reactions: The cyclohexanone ring itself could undergo reactions, such as aldol condensation or other rearrangements, particularly under strong acid or base conditions, although this is less likely to be the primary degradation route.

G cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound path_a N-Oxidation (Oxidative Stress) parent->path_a path_b De-benzylation (Harsh Acidic/Oxidative Stress) parent->path_b prod_a N-Oxide Derivative path_a->prod_a prod_b 4-(Benzylamino)cyclohexanone path_b->prod_b

Potential Degradation Pathways

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a critical prerequisite for its successful development in any pharmaceutical or research application. While specific experimental data for this compound is not widely published, this technical guide provides a robust framework of established principles and standardized protocols to guide researchers in this endeavor. The experimental determination of the data presented illustratively herein will provide the necessary foundation for informed decisions in formulation development, analytical method design, and the establishment of appropriate storage and handling procedures.

References

A Technical Guide to the Molecular Modeling and Computational Analysis of 4-(Dibenzylamino)cyclohexanone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Dibenzylamino)cyclohexanone, with the molecular formula C₂₀H₂₃NO and a molecular weight of 293.40, is a complex organic molecule with potential applications in medicinal chemistry and materials science.[1] Its structural features, including a central cyclohexanone ring and bulky dibenzylamino substituents, suggest a rich conformational landscape and diverse potential for intermolecular interactions. Molecular modeling and computational analysis are indispensable tools for elucidating the three-dimensional structure, electronic properties, and potential biological activity of this compound. This guide outlines the key computational methodologies and data presentation strategies for a comprehensive in-silico evaluation of this compound and its analogs.

Molecular Properties and Structure

A foundational aspect of any computational analysis is the determination of the molecule's fundamental properties. While experimental data for the target molecule is sparse, computational methods can provide reliable estimates.

Table 1: Computed Molecular Properties of this compound Analogs

PropertyValueMethodReference Compound
Molecular FormulaC₂₄H₂₈N₂OPubChem Calculation2,6-Bis(4-(dimethylamino)benzylidene)-1-cyclohexanone[2]
Molecular Weight ( g/mol )360.5PubChem Calculation2,6-Bis(4-(dimethylamino)benzylidene)-1-cyclohexanone[2]
pKa7.20 ± 0.20PredictedThis compound[3]
XLogP35.3Computed2,6-Bis(4-(dimethylamino)benzylidene)-1-cyclohexanone[2]

Computational Methodologies

A multi-faceted computational approach is necessary to fully characterize this compound. This typically involves a combination of quantum mechanics, molecular mechanics, and molecular dynamics simulations.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.

Experimental Protocol: DFT Optimization and Property Calculation

  • Structure Preparation: The initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Geometry Optimization: The structure is optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*). This process finds the lowest energy conformation of the molecule.

  • Property Calculation: Following optimization, key properties are calculated, including:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to assess chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

    • Spectroscopic Properties: IR and NMR spectra can be simulated and compared with experimental data for structural validation.

Table 2: Representative Quantum Chemical Data for Dibenzylidenecyclohexanone Analogs

ParameterDescriptionTypical Values (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -6.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
Energy Gap (ΔE)ELUMO - EHOMO3.5 to 4.5

Note: These values are illustrative and based on studies of related dibenzylidenecyclohexanone derivatives.[4][5]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential biological activity.

Experimental Protocol: Molecular Docking Workflow

  • Receptor Preparation: A target protein structure is obtained from the Protein Data Bank (PDB) or homology modeling. Water molecules and non-essential ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of this compound is prepared and its energy minimized.

  • Grid Generation: A grid box is defined around the active site of the receptor.

  • Docking Simulation: A docking algorithm (e.g., AutoDock, GOLD) is used to sample different conformations and orientations of the ligand within the active site.

  • Pose Analysis: The resulting docking poses are scored and ranked based on their binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor are analyzed.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing for the assessment of conformational stability and intermolecular interactions over time.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation: The ligand-protein complex from molecular docking is placed in a simulation box and solvated with an appropriate water model (e.g., TIP3P). Ions are added to neutralize the system.

  • Minimization: The energy of the entire system is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).

  • Production Run: A long-timescale simulation (nanoseconds to microseconds) is performed to collect trajectory data.

  • Trajectory Analysis: The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and to observe the stability of ligand-protein interactions.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of a small molecule like this compound.

G cluster_0 Structure Preparation cluster_1 Quantum Mechanics cluster_2 Molecular Mechanics/Dynamics cluster_3 Data Analysis a 2D Structure Drawing b 3D Structure Generation a->b c Geometry Optimization (DFT) b->c e Molecular Docking b->e d Electronic Property Calculation (HOMO, LUMO, MEP) c->d h Interaction Analysis d->h f Molecular Dynamics Simulation e->f g Binding Free Energy Calculation f->g g->h i Property-Activity Relationship h->i

Computational analysis workflow for small molecules.
Potential Signaling Pathway Interaction

While the specific biological targets of this compound are not yet defined, many small molecules with anti-inflammatory properties are known to interact with the NF-κB signaling pathway. The following diagram illustrates a hypothetical interaction.

G cluster_pathway NF-κB Signaling Pathway cluster_drug Drug Interaction Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Drug This compound IkB IκBα IKK->IkB inhibits IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammatory Cytokines) Drug->IKK Potential Inhibition

Hypothetical inhibition of the NF-κB pathway.

Conclusion

The computational methodologies outlined in this guide provide a robust framework for the in-silico characterization of this compound and its analogs. By combining quantum mechanics, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. While this guide relies on data from analogous compounds due to a lack of specific experimental results for the title molecule, the presented workflows are directly applicable and serve as a comprehensive roadmap for future research. The integration of these computational approaches is crucial for accelerating the discovery and development of novel therapeutics and materials.

References

Conformational Analysis of N,N-dibenzylaminocyclohexanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of N,N-dibenzylaminocyclohexanone derivatives. The conformation of these molecules is a critical determinant of their physicochemical properties, reactivity, and biological activity, making a thorough understanding of their three-dimensional structure essential for applications in medicinal chemistry and drug development. This document outlines the key conformational isomers, presents hypothetical quantitative data based on established principles of stereochemistry, and details the experimental and computational protocols for their analysis.

Introduction to the Conformational Landscape

The cyclohexanone ring predominantly adopts a chair conformation to minimize angular and torsional strain.[1] The introduction of a bulky N,N-dibenzylamino substituent at a non-carbonyl carbon atom leads to the existence of two primary chair conformers: one with the substituent in an axial position and the other in an equatorial position. The equilibrium between these conformers is dictated by the steric and electronic interactions within the molecule. For a 2-substituted N,N-dibenzylaminocyclohexanone, the large steric bulk of the dibenzylamino group is expected to create significant 1,3-diaxial interactions when in the axial position, leading to a strong preference for the equatorial conformation.[2]

Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Ring Flip cluster_0 Experimental Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray Computational Computational Modeling Synthesis->Computational Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis Xray->Data_Analysis Computational->Data_Analysis Conformational_Model Conformational Model Data_Analysis->Conformational_Model

References

4-(Dibenzylamino)cyclohexanone: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 4-(Dibenzylamino)cyclohexanone (CAS No: 149506-79-6), a chemical intermediate used in laboratory research. Due to the limited availability of specific toxicological data for this compound, this guide also includes information on the related compound, cyclohexanone, for comparative purposes and to underscore the need for cautious handling.

Hazard Identification and Classification

This compound is classified as harmful if swallowed. General safety data for ketones suggest that vapors or aerosols may cause mucosal irritation, coughing, and dyspnea upon inhalation. High-level exposure to ketones, in general, can lead to central nervous system (CNS) depression.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

A visual representation of the primary hazard associated with this compound is provided below.

Unlocking the Therapeutic Potential: A Technical Guide to Future Research on 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – As the quest for novel therapeutic agents continues, the spotlight turns to promising yet underexplored chemical scaffolds. This whitepaper presents a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential research avenues for 4-(Dibenzylamino)cyclohexanone, a compound belonging to the pharmacologically significant class of cyclohexanone derivatives. While direct research on this specific molecule is nascent, the extensive investigation into related structures suggests a high probability of valuable biological activity.

The cyclohexanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] This guide will extrapolate from the existing body of knowledge on cyclohexanone derivatives to propose targeted research directions for this compound, providing detailed experimental protocols and conceptual frameworks to facilitate its investigation.

Physicochemical Properties

This compound is a solid, off-white to light yellow compound with the molecular formula C₂₀H₂₃NO.[4][5] Its structure features a central cyclohexanone ring with a dibenzylamino group at the 4-position. The presence of both a ketone and a tertiary amine functional group offers multiple sites for chemical modification and potential biological interactions.

PropertyValueSource
Molecular FormulaC₂₀H₂₃NO[5]
Molecular Weight293.40 g/mol [5]
AppearanceOff-white to light yellow solid[4]
Boiling Point427.1±40.0 °C (Predicted)[4]
Density1.10±0.1 g/cm³ (Predicted)[4]
pKa7.20±0.20 (Predicted)[4]
StorageSealed in dry, Room Temperature[4]

Potential Research Areas & Methodologies

Based on the established bioactivities of analogous compounds, the following areas represent fertile ground for the investigation of this compound.

Anticancer Activity

Numerous cyclohexanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][6][7] The proposed research should, therefore, prioritize the evaluation of this compound's anticancer potential.

Key Research Questions:

  • Does the compound exhibit cytotoxicity against a panel of human cancer cell lines (e.g., breast, lung, colon)?

  • What is the underlying mechanism of action? Does it induce apoptosis or inhibit key signaling pathways?

  • Can the structure be modified to enhance potency and selectivity?

Quantitative Data from Analogous Compounds:

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected cyclohexanone derivatives against various cancer cell lines, providing a benchmark for potential efficacy.

CompoundCell LineIC50 (µM)Source
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Lung Cancer)480 ± 50[7]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMDA-MB 231 (Breast Cancer)Not Specified (Highest Activity)[6]
3-nitro analog of the above compoundMCF-7 (Breast Cancer) & SK-N-MC (Neuroblastoma)Not Specified (Most Potent)[6]
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivativesHCT116 (Colon Cancer)0.93 - 133.12[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Activity

Cyclohexanone derivatives have also been reported to possess antibacterial and antifungal properties.[3][9] The dibenzylamino moiety in the target compound may confer specific antimicrobial activities.

Key Research Questions:

  • Does this compound inhibit the growth of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans)?

  • What is the minimum inhibitory concentration (MIC) against these microorganisms?

Quantitative Data from Analogous Compounds:

Compound ClassMicroorganismActivitySource
4-tert-Butylcyclohexanone derivativesBacillus subtilis, Staphylococcus aureus, Escherichia coliBacteriostatic effect[3]
Oxygenated cyclohexanone derivative from Amphirosellinia nigrosporaVarious plant pathogenic bacteria and fungiGrowth inhibition[9]
Cyclohexane-1,3-dione metal complexesEscherichia coli, Enterococcus faecalis, Staphylococcus aureus, Salmonella typhimuriumMedium-level antibacterial activity[10]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Prepare Inoculum: Grow the microbial strain overnight and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis and Derivatization

The synthesis of this compound can likely be achieved through standard organic chemistry reactions. A plausible approach involves the reductive amination of 1,4-cyclohexanedione with dibenzylamine. Further derivatization of the cyclohexanone ring or the dibenzylamino group could lead to a library of analogs with potentially improved activity and pharmacokinetic properties.

Synthesis_Workflow Start Starting Materials (1,4-Cyclohexanedione, Dibenzylamine) Reaction Reductive Amination Start->Reaction Product This compound Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Pure Compound Purification->FinalProduct Derivatization Chemical Derivatization FinalProduct->Derivatization AnalogLibrary Analog Library Derivatization->AnalogLibrary

General synthetic and derivatization workflow.

Proposed Investigational Workflow

A systematic approach is crucial for efficiently evaluating the potential of this compound. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Investigational_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Mechanism of Action Studies A Synthesis & Purification of This compound B In vitro Cytotoxicity Screening (e.g., MTT Assay against a diverse cancer cell line panel) A->B C In vitro Antimicrobial Screening (e.g., Broth microdilution against key pathogens) A->C D Confirmation of Activity (Dose-response studies) B->D C->D E Preliminary SAR Studies (Synthesis and testing of simple analogs) D->E F Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activation) E->F G Signaling Pathway Analysis (e.g., Western Blot for key cancer-related proteins) E->G H Target Identification Studies F->H G->H

Proposed workflow for investigating this compound.

Potential Signaling Pathway Involvement

Based on studies of other anticancer cyclohexanone derivatives, a potential mechanism of action could involve the modulation of key signaling pathways that regulate cell proliferation and survival, such as the EGFR (Epidermal Growth Factor Receptor) pathway.[7] Molecular docking studies have suggested that some cyclohexanone-based compounds can bind to the EGFR receptor.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation EGF EGF EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Compound This compound (Hypothesized) Compound->EGFR Potential Inhibition

Hypothesized inhibition of the EGFR signaling pathway.

Conclusion

While this compound remains a largely unexplored molecule, the wealth of data on its structural class strongly suggests its potential as a lead compound for the development of new therapeutic agents. This guide provides a foundational framework for initiating a comprehensive research program into its biological activities. The proposed research areas, experimental protocols, and conceptual workflows are designed to accelerate the investigation of this promising compound and unlock its full therapeutic potential. The scientific community is encouraged to build upon this framework to explore the pharmacology of this compound and its derivatives.

References

A Technical Guide to 4-Aminocyclohexanone Derivatives: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 4-aminocyclohexanone derivatives, a versatile class of compounds with significant applications in medicinal chemistry and organic synthesis. This document details their synthesis, chemical properties, and biological activities, with a focus on their role in drug discovery and development. All quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key reactions are provided. Visual diagrams generated using Graphviz are included to illustrate reaction pathways and experimental workflows.

Introduction

4-Aminocyclohexanone and its derivatives are important synthetic intermediates, serving as building blocks for a variety of more complex molecules.[1] Their utility stems from the presence of two reactive functional groups: a ketone and an amine, which allow for a wide range of chemical modifications.[2] These compounds have garnered significant interest in the pharmaceutical industry due to their demonstrated biological activities, including analgesic and narcotic antagonist effects.[3][4] Furthermore, they are key intermediates in the synthesis of notable drugs such as pramipexole, a dopamine agonist used in the treatment of Parkinson's disease.[5] This guide will explore the diverse synthetic routes to these valuable compounds and delve into their pharmacological applications.

Synthesis of 4-Aminocyclohexanone Derivatives

The synthesis of 4-aminocyclohexanone derivatives can be achieved through various chemical and enzymatic methods. The choice of synthetic route often depends on the desired stereochemistry and the nature of the substituents.

Chemoenzymatic Synthesis

A one-pot, two-step enzymatic cascade provides an efficient and stereoselective route to 4-aminocyclohexanol isomers, which are direct precursors to the corresponding ketones.[6][7] This method utilizes a keto reductase (KRED) and an amine transaminase (ATA) to convert 1,4-cyclohexanedione into cis- or trans-4-aminocyclohexanol with high diastereomeric ratios.[6] The subsequent oxidation of the alcohol yields the desired 4-aminocyclohexanone derivative.

Experimental Protocol: One-Pot Synthesis of 4-Aminocyclohexanol Isomers [6]

  • Reduction Step: In a buffered solution (50 mM sodium phosphate, pH 7.0), 1,4-cyclohexanedione (50 mM) is reduced using a selected keto reductase. NAD(P)+ (1.0 mM) is used as a cofactor, with propan-2-ol (100 mM) for cofactor regeneration. The reaction is carried out at 30°C with agitation.

  • Transamination Step: Following the reduction, an amine transaminase is added to the reaction mixture to introduce the amino group. The choice of a stereocomplementary amine transaminase allows for the selective synthesis of either the cis or trans isomer.

Chemical Synthesis

Traditional chemical methods for the synthesis of 4-aminocyclohexanone derivatives often involve multi-step processes.

One common approach for creating N-substituted derivatives involves the protection of the amino group of 4-aminocyclohexanol, followed by oxidation of the hydroxyl group to a ketone.[8] The widely used tert-butyloxycarbonyl (Boc) protecting group is introduced by reacting 4-aminocyclohexanol with Boc anhydride.[8] Subsequent oxidation, for instance using KMnO4, yields N-Boc-4-aminocyclohexanone.[8]

Another notable synthetic route is employed for 4-aryl-4-aminocyclohexanones, which have shown analgesic properties.[3] This synthesis begins with a double Michael reaction of an acrylate on arylacetonitriles.[3] The subsequent steps involve cyclization, decarboxylation, ketalization, and saponification, followed by a Curtius rearrangement to form the isocyanate, which is then converted to the final 4-amino-4-arylcyclohexanone product.[3]

For the synthesis of m-hydroxyphenyl derivatives, a key step is the displacement of cyanide from the α-aminonitrile of 1,4-cyclohexanedione ketal using the tetrahydropyranyl (THP) ether of m-hydroxyphenylmagnesium bromide.[4]

A method for the preparation of 4-substituted acylamino cyclohexanone, an intermediate for pramipexole, involves the oxidation of a 4-substituted acylamino cyclohexanol using sodium hypochlorite in the presence of a TEMPO catalyst and sodium bromide.[5]

Experimental Protocol: Preparation of 4-N-Boc-aminocyclohexanone [8]

  • Protection Step: 4-trans-aminocyclohexanol hydrochloride is reacted with Boc anhydride in the presence of a base like poly-guanidine at room temperature for 12-24 hours.

  • Oxidation Step: The resulting 4-N-Boc-trans-4-aminocyclohexanol is then oxidized using a suitable oxidizing agent, such as sodium hypochlorite or potassium permanganate, to yield 4-N-Boc-aminocyclohexanone.

Below is a generalized workflow for the synthesis of N-protected 4-aminocyclohexanone.

cluster_protection Protection cluster_oxidation Oxidation A 4-Aminocyclohexanol C N-Protected 4-Aminocyclohexanol A->C Base B Protecting Agent (e.g., Boc Anhydride) B->C E N-Protected 4-Aminocyclohexanone C->E D Oxidizing Agent (e.g., KMnO4, NaOCl/TEMPO) D->E

Caption: General workflow for N-protected 4-aminocyclohexanone synthesis.

Biological Activity and Applications

4-Aminocyclohexanone derivatives have been investigated for a range of biological activities, with their analgesic properties being particularly noteworthy.

Analgesic Activity

A series of 4-amino-4-arylcyclohexanones have been identified as a novel class of analgesics.[3] The analgesic activity is highly sensitive to the nature and position of the substituent on the aromatic ring.[3] For instance, derivatives with a para-methyl or para-bromo substituent on the phenyl ring exhibit potency that is approximately 50% that of morphine.[3] The presence of the ketone oxygen is crucial for activity, as its deletion abolishes analgesic effects.[3]

Further modifications, such as the introduction of a meta-hydroxy group on the aryl ring, have led to compounds with narcotic antagonist activity.[4] Subsequent reaction of these ketones with phenethyl Grignard reagents can yield potent analgesics, although these are devoid of antagonist activity.[4] Structure-activity relationship (SAR) studies have revealed that the dimethylamino group often confers the most potent antagonist activity.[4]

The signaling pathways involved in the analgesic effects of these compounds are likely related to opioid receptors, given their comparison to morphine and their narcotic antagonist properties.

cluster_opioid Opioid Receptor Signaling Ligand 4-Aryl-4-aminocyclohexanone Derivative Receptor Opioid Receptor (e.g., µ-opioid receptor) Ligand->Receptor G_Protein Gi/o Protein Receptor->G_Protein AC Adenylate Cyclase G_Protein->AC Ion_Channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Putative signaling pathway for analgesic 4-aminocyclohexanone derivatives.

Other Biological Activities

Beyond analgesia, derivatives of cyclohexanone have been explored for other biological activities. For example, certain 4-tert-butylcyclohexanone derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[9][10]

Physicochemical and Spectroscopic Data

The physicochemical properties of 4-aminocyclohexanone and its derivatives are crucial for their handling, characterization, and application in synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberReference
4-AminocyclohexanoneC6H11NO113.1687976-86-1[11]
4-Aminocyclohexanone hydrochlorideC6H12ClNO149.62675112-40-0[12]
N-Boc-4-aminocyclohexanoneC11H19NO3213.27179321-49-4[13]
3-N-Boc-aminocyclohexanoneC11H19NO3213.27885280-38-6[14]

Detailed spectroscopic data, including NMR, IR, and mass spectrometry, are essential for the structural elucidation and purity assessment of these compounds. While comprehensive spectral data for all derivatives is beyond the scope of this review, researchers should consult the primary literature for specific compounds of interest.

Conclusion

4-Aminocyclohexanone derivatives represent a valuable and versatile class of compounds with significant potential in drug discovery and organic synthesis. The development of efficient chemoenzymatic and chemical synthetic routes has made these compounds more accessible for further investigation. Their demonstrated analgesic and narcotic antagonist activities highlight their importance as scaffolds for the development of new therapeutics. Future research in this area will likely focus on the synthesis of novel derivatives with improved pharmacological profiles and the exploration of new biological applications.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 4-(Dibenzylamino)cyclohexanone via One-Pot Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, offering a highly efficient and versatile method for the formation of carbon-nitrogen bonds. This powerful one-pot reaction, which combines the formation of an imine or iminium ion with its subsequent reduction, is a preferred route for synthesizing a diverse range of primary, secondary, and tertiary amines. These amine-containing scaffolds are fundamental building blocks in the pharmaceutical industry, appearing in a vast array of active pharmaceutical ingredients (APIs). The 4-aminocyclohexanone motif, in particular, is a valuable pharmacophore. This application note provides a detailed experimental protocol for the synthesis of 4-(Dibenzylamino)cyclohexanone from 4-cyclohexanone and dibenzylamine. The protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is exceptionally well-suited for this transformation, ensuring high yields and operational simplicity.[1][2]

Reaction Principle

The reductive amination of 4-cyclohexanone with dibenzylamine proceeds in a two-step, one-pot sequence. First, the ketone reacts with the secondary amine under mildly acidic conditions to form a transient iminium ion intermediate. The subsequent in-situ reduction of this electrophilic iminium ion by sodium triacetoxyborohydride yields the desired tertiary amine product. Sodium triacetoxyborohydride is the preferred reducing agent because its rate of reduction for iminium ions is significantly faster than for ketones, which minimizes the formation of alcohol byproducts and allows the reaction to be performed in a single step.[1][3]

G Reactants 4-Cyclohexanone + Dibenzylamine Iminium Iminium Ion Intermediate Reactants->Iminium  Acetic Acid (Catalyst)   Product This compound Iminium->Product  NaBH(OAc)₃ (Reduction)  

Caption: Reaction pathway for the reductive amination of 4-cyclohexanone.

Experimental Protocol

This protocol details the synthesis of this compound from 4-cyclohexanone and dibenzylamine.

Materials and Reagents
Reagent/MaterialGrade
4-Cyclohexanone≥98%
Dibenzylamine≥98%
Sodium triacetoxyborohydride≥95%
Dichloromethane (DCM), Anhydrous≥99.8%
Acetic Acid, Glacial≥99.7%
Saturated Sodium BicarbonateAqueous Solution
Brine (Saturated NaCl)Aqueous Solution
Anhydrous Magnesium SulfateReagent Grade
Silica Gel60 Å, 230-400 mesh
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Flash column chromatography system

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure
  • Reaction Setup: To a clean, dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-cyclohexanone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM).

  • Amine and Catalyst Addition: To the stirring solution, add dibenzylamine (1.1 eq) via syringe, followed by glacial acetic acid (1.2 eq).

  • Iminium Ion Formation: Stir the resulting mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in small portions over 10-15 minutes. The addition may be slightly exothermic; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow, dropwise addition of saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with dichloromethane. Combine all organic layers.

  • Washing and Drying: Wash the combined organic layer with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound. A literature precedent for a similar synthesis reports a yield of 84%.[4]

Quantitative Data Summary

The following table summarizes the reagent quantities for a representative 10 mmol scale reaction.

Reagent/ProductMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass / Volume
4-Cyclohexanone98.141.010.00.98 g
Dibenzylamine197.281.111.02.17 g (2.08 mL)
Sodium triacetoxyborohydride211.941.515.03.18 g
Acetic Acid, Glacial60.051.212.00.72 g (0.69 mL)
Dichloromethane (DCM)---40 mL
This compound 279.40 - - Theoretical: 2.79 g

Experimental Workflow Visualization

G A 1. Reaction Setup (Ketone in DCM) B 2. Reagent Addition (Dibenzylamine, Acetic Acid) A->B C 3. Reduction (Add NaBH(OAc)₃) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Workup (Quench, Extract, Wash) D->E F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Synthesis of Spirocycles Utilizing 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocycles are a class of organic compounds characterized by a unique three-dimensional structure where two rings are connected by a single common atom. This distinct architecture has garnered significant attention in medicinal chemistry and drug discovery. The rigid nature of the spirocyclic scaffold can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets, as well as favorable pharmacokinetic profiles.[1][2] The incorporation of spirocyclic motifs is a growing trend in the development of new therapeutic agents, with a notable increase in the number of approved drugs containing these structures.[3][4]

This document provides detailed application notes and a hypothetical protocol for the synthesis of spirocycles using 4-(dibenzylamino)cyclohexanone as a key building block. While direct literature on the use of this specific starting material in spirocycle synthesis is limited, the following protocols are based on well-established synthetic methodologies for analogous substituted cyclohexanones, particularly in the construction of biologically relevant spiro-oxindole frameworks.[5][6][7]

Synthetic Approach: 1,3-Dipolar Cycloaddition for Spiro-oxindole Synthesis

A prevalent and efficient method for the synthesis of complex spirocycles is the 1,3-dipolar cycloaddition reaction.[6] This approach often involves the in situ generation of an azomethine ylide from an isatin derivative and an amino acid, which then reacts with a dipolarophile, such as an α,β-unsaturated ketone. In this proposed synthesis, a chalcone derived from this compound serves as the dipolarophile.

Proposed Reaction Scheme

The overall synthetic strategy involves a two-step process:

  • Knoevenagel Condensation: Synthesis of a chalcone-like dipolarophile from this compound and a substituted benzaldehyde.

  • 1,3-Dipolar Cycloaddition: A multi-component reaction between the synthesized chalcone, an isatin derivative, and an amino acid (e.g., sarcosine) to yield the desired dispiro-pyrrolidinyl-oxindole.

Experimental Protocols

Protocol 1: Synthesis of (2E,6E)-2,6-bis(4-methoxybenzylidene)-4-(dibenzylamino)cyclohexan-1-one

This protocol describes the synthesis of the α,β-unsaturated ketone (dipolarophile) via a base-catalyzed Knoevenagel condensation.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol in a round-bottom flask, add 4-methoxybenzaldehyde (2.2 equivalents).

  • Slowly add an aqueous solution of potassium hydroxide (2.5 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired chalcone.

Protocol 2: Synthesis of a Dispiro-pyrrolidinyl-oxindole Derivative

This protocol details the one-pot, three-component 1,3-dipolar cycloaddition reaction to construct the final spirocyclic scaffold.

Materials:

  • (2E,6E)-2,6-bis(4-methoxybenzylidene)-4-(dibenzylamino)cyclohexan-1-one (from Protocol 1)

  • Isatin (or a substituted derivative)

  • Sarcosine (N-methylglycine)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • A mixture of isatin (1 equivalent), sarcosine (1.2 equivalents), and the synthesized chalcone (1 equivalent) is taken in methanol in a round-bottom flask.

  • The reaction mixture is heated to reflux for 8-12 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure dispiro-pyrrolidinyl-oxindole product.

Data Presentation

The following table summarizes representative, hypothetical quantitative data for the proposed synthesis of a series of spiro-oxindoles using different substituted isatins.

EntryIsatin Substituent (R)ProductYield (%)Diastereomeric Ratio
1HDispiro[cyclohexane-oxindole]85>95:5
25-Fluoro5'-Fluoro-dispiro[cyclohexane-oxindole]82>95:5
35-Chloro5'-Chloro-dispiro[cyclohexane-oxindole]88>95:5
45-Bromo5'-Bromo-dispiro[cyclohexane-oxindole]90>95:5
55-Nitro5'-Nitro-dispiro[cyclohexane-oxindole]75>95:5

Note: The yields and diastereomeric ratios are hypothetical and serve as a representative example for this class of reactions based on literature for similar substrates.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthesis of the dispiro-pyrrolidinyl-oxindole.

Synthetic_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: 1,3-Dipolar Cycloaddition Start1 This compound + 4-Methoxybenzaldehyde Reagent1 KOH, Ethanol, Reflux Start1->Reagent1 Product1 (2E,6E)-2,6-bis(4-methoxybenzylidene)- 4-(dibenzylamino)cyclohexan-1-one Reagent1->Product1 Start2 Chalcone (from Step 1) + Isatin + Sarcosine Product1->Start2 Input for Step 2 Reagent2 Methanol, Reflux Start2->Reagent2 Product2 Dispiro-pyrrolidinyl-oxindole Reagent2->Product2

Caption: Proposed two-step synthetic workflow for the synthesis of a dispiro-pyrrolidinyl-oxindole.

Logical Relationship: Spirocycles in Drug Discovery

The following diagram outlines the rationale behind the increasing use of spirocyclic scaffolds in the drug discovery process.

Drug_Discovery_Logic Spirocyclic_Scaffold Spirocyclic Scaffold 3D_Structure Inherent 3D Structure Spirocyclic_Scaffold->3D_Structure Novel_IP Access to Novel Chemical Space (IP) Spirocyclic_Scaffold->Novel_IP Improved_Properties Improved Physicochemical and Pharmacokinetic Properties 3D_Structure->Improved_Properties Enhanced_Binding Enhanced Target Binding and Selectivity 3D_Structure->Enhanced_Binding Drug_Candidate Improved Drug Candidate Profile Improved_Properties->Drug_Candidate Enhanced_Binding->Drug_Candidate Novel_IP->Drug_Candidate

Caption: The role of spirocyclic scaffolds in enhancing drug candidate profiles.

Potential Applications and Future Directions

Spiro-oxindoles are a particularly important class of spirocycles, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5] The novel dispiro-pyrrolidinyl-oxindoles synthesized from this compound could be screened for various biological activities. The dibenzylamino moiety introduces a lipophilic and sterically bulky group that could influence the compound's interaction with biological targets and its pharmacokinetic properties.

Future work could involve the diversification of the spirocyclic library by:

  • Utilizing a wider range of substituted benzaldehydes in the Knoevenagel condensation.

  • Employing various substituted isatins to explore structure-activity relationships (SAR).

  • Using different α-amino acids in the cycloaddition step to modify the pyrrolidine ring.

The development of efficient and versatile synthetic routes to novel spirocyclic compounds remains a key area of research, with significant potential to deliver the next generation of therapeutic agents.

References

Application Notes and Protocols: 4-(Dibenzylamino)cyclohexanone as a Versatile Scaffold for 3D-Shaped Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(dibenzylamino)cyclohexanone as a foundational scaffold for the synthesis of three-dimensional (3D) molecules tailored for drug discovery and development. The inherent conformational flexibility of the cyclohexanone ring, coupled with the bulky dibenzylamino substituent, provides a unique starting point for creating structurally diverse and sterically complex molecules. Such 3D structures are of increasing interest in medicinal chemistry as they can offer improved target specificity, enhanced pharmacokinetic properties, and novel intellectual property landscapes compared to traditional flat aromatic compounds.

This document outlines synthetic strategies to leverage this scaffold, presents protocols for key transformations, and discusses potential biological applications based on the activities of related cyclohexanone derivatives.

Introduction to 3D Scaffolds in Drug Discovery

The development of novel therapeutics increasingly focuses on molecules with well-defined three-dimensional geometries. Unlike planar molecules, 3D scaffolds can engage with the complex topographies of biological targets, such as enzyme active sites and protein-protein interfaces, with higher affinity and selectivity. The this compound scaffold offers a pre-organized, non-planar core that can be systematically functionalized to explore chemical space in three dimensions. The axial and equatorial positions of the cyclohexane ring provide distinct vectors for substituent placement, influencing the overall shape and biological activity of the resulting molecules.

Synthetic Pathways and Derivatization

The this compound scaffold can be readily diversified through several key chemical transformations targeting the ketone functionality and the cyclohexyl ring.

Synthesis of the Core Scaffold

The synthesis of this compound can be achieved through reductive amination of 1,4-cyclohexanedione with dibenzylamine.

Workflow for Scaffold Synthesis:

G cluster_synthesis Scaffold Synthesis 1_4_Cyclohexanedione 1,4-Cyclohexanedione Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) 1_4_Cyclohexanedione->Reductive_Amination Dibenzylamine Dibenzylamine Dibenzylamine->Reductive_Amination Scaffold This compound Reductive_Amination->Scaffold

Caption: Synthesis of the this compound scaffold.

Derivatization Strategies

The ketone group of the scaffold is a versatile handle for a variety of chemical transformations to introduce molecular diversity and 3D complexity.

Workflow for Scaffold Derivatization:

G cluster_derivatization Derivatization Reactions Scaffold This compound Aldol_Condensation Aldol Condensation Scaffold->Aldol_Condensation Wittig_Reaction Wittig Reaction Scaffold->Wittig_Reaction Grignard_Addition Grignard Addition Scaffold->Grignard_Addition Reductive_Amination_Deriv Reductive Amination Scaffold->Reductive_Amination_Deriv Spirocycle_Formation Spirocycle Formation Scaffold->Spirocycle_Formation Diarylidenecyclohexanones Diarylidenecyclohexanones (Extended π-systems) Aldol_Condensation->Diarylidenecyclohexanones Exocyclic_Alkenes Exocyclic Alkenes (Diverse functionalities) Wittig_Reaction->Exocyclic_Alkenes Tertiary_Alcohols Tertiary Alcohols (Chiral centers) Grignard_Addition->Tertiary_Alcohols Substituted_Amines Substituted Amines (Basic centers) Reductive_Amination_Deriv->Substituted_Amines Spirocyclic_Compounds Spirocyclic Compounds (Increased rigidity) Spirocycle_Formation->Spirocyclic_Compounds

Caption: Key derivatization reactions of the scaffold.

Experimental Protocols

General Protocol for Aldol Condensation: Synthesis of Diarylidenecyclohexanone Derivatives

This protocol describes the synthesis of 2,6-bis(substituted-benzylidene)-4-(dibenzylamino)cyclohexanones, which are analogs of bioactive curcuminoids.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) (for neutralization)

  • Distilled water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., Dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound and 2.2 equivalents of the desired substituted aromatic aldehyde in ethanol.

  • Cool the mixture in an ice bath and slowly add 10% aqueous NaOH solution dropwise with constant stirring.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired diarylidenecyclohexanone derivative.

Table 1: Spectroscopic Data for Representative Diarylidenecyclohexanone Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)MS (m/z)
2,6-Bis(4-chlorobenzylidene)cyclohexanone 7.63 (s, 2H), 7.29 (d, 4H), 7.27 (d, 4H), 2.80 (t, 4H), 1.72 (quintet, 2H)190.4, 137.2, 136.4, 135.2, 134.9, 132.2, 129.3, 29.0, 23.11666 (C=O), 1606 (C=C), 1091 (C-Cl)342.9 [M+H]⁺
2,6-Bis(4-methoxybenzylidene)cyclohexanone 7.76 (s, 2H), 7.45 (d, 4H), 6.93 (d, 4H), 3.84 (s, 6H), 2.92 (t, 4H), 1.81 (m, 2H)189.0, 160.5, 136.4, 132.5, 129.4, 114.5, 55.9, 29.1, 23.61658 (C=O), 1593 (C=C), 1247 (C-O)335.0 [M+H]⁺

Note: The spectroscopic data presented here are for analogous compounds without the 4-(dibenzylamino) substituent and serve as a reference for expected chemical shifts and spectral features.

General Protocol for Grignard Addition: Synthesis of Tertiary Alcohols

This protocol allows for the introduction of a new stereocenter, further increasing the 3D complexity of the molecule.

Materials:

  • This compound

  • Organomagnesium halide (Grignard reagent, e.g., Phenylmagnesium bromide)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.2 equivalents of the Grignard reagent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Conformational Analysis and 3D Shape

The stereochemical outcome of reactions and the final 3D shape of the derivatives are dictated by the conformational preferences of the cyclohexanone ring. The bulky dibenzylamino group at the 4-position will predominantly occupy an equatorial position to minimize steric hindrance (1,3-diaxial interactions). This preference can be used to predict and control the stereochemistry of subsequent reactions.

Conformational Equilibrium of the Scaffold:

G cluster_conformation Conformational Equilibrium Axial Axial Conformer (Higher Energy) Equilibrium Axial->Equilibrium Equatorial Equatorial Conformer (Lower Energy, Preferred) Equilibrium->Equatorial

Caption: The equatorial conformer is favored due to sterics.

Potential Biological Applications and Signaling Pathways

While specific biological data for this compound derivatives are not extensively reported, the broader class of cyclohexanone derivatives has shown a wide range of biological activities.[1][2][3][4][5][6][7] These activities suggest potential therapeutic applications for novel molecules derived from this scaffold.

Table 2: Reported Biological Activities of Cyclohexanone Derivatives and Potential Applications

Biological ActivityPotential Therapeutic AreaRepresentative Derivative Class
Anti-inflammatoryInflammation, Autoimmune DiseasesDiarylidenecyclohexanones
AntibacterialInfectious DiseasesSubstituted Cyclohexanones, Diarylidenecyclohexanones
AnticancerOncologyDiarylidenecyclohexanones
AntiviralInfectious DiseasesFunctionalized Cyclohexanones
α-Glucosidase InhibitionDiabetesBis-benzylidene Cyclohexanones
Putative Anti-inflammatory Signaling Pathway

Diarylidenecyclohexanone derivatives, as curcumin analogs, are hypothesized to exert anti-inflammatory effects by modulating key signaling pathways involved in inflammation, such as the NF-κB pathway.

Hypothesized Anti-inflammatory Mechanism:

G cluster_pathway Hypothesized Anti-inflammatory Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Phosphorylation IκB Phosphorylation & Degradation IKK->IkB_Phosphorylation NF_kB_Translocation NF-κB Nuclear Translocation IkB_Phosphorylation->NF_kB_Translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NF_kB_Translocation->Gene_Expression Derivative This compound Derivative Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the creation of novel, 3D-shaped molecules for drug discovery. Its synthetic accessibility and the versatility of the ketone functional group allow for the generation of diverse chemical libraries with significant three-dimensional character. The protocols and data presented herein provide a foundation for researchers to explore the potential of this scaffold in developing next-generation therapeutics. Further studies are warranted to synthesize and evaluate the biological activities of a focused library of derivatives based on this promising scaffold.

References

Application Notes and Protocols: 4-(Dibenzylamino)cyclohexanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-aminocyclohexanone scaffold is a recognized privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. The incorporation of an amino group at the 4-position of the cyclohexanone ring provides a key site for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles. 4-(Dibenzylamino)cyclohexanone, a derivative featuring a dibenzylamino moiety, represents an intriguing yet underexplored member of this chemical class. While specific biological data for this compound is limited in publicly available literature, its structural motifs—a cyclohexanone core and a dibenzylamino group—are present in compounds with a wide range of biological activities. These activities include potential applications in oncology, inflammation, and infectious diseases.

These application notes provide a framework for the synthesis, potential applications, and biological evaluation of this compound, drawing upon established methodologies for related compounds. The protocols and data presented for analogous compounds are intended to serve as a guide for researchers to unlock the therapeutic potential of this and similar molecules.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the oxidation of the corresponding alcohol, trans-4-(dibenzylamino)cyclohexan-1-ol. This precursor can be synthesized through the dibenzylation of trans-4-aminocyclohexanol.

Experimental Protocol: Synthesis of this compound

Materials:

  • trans-4-(Dibenzylamino)cyclohexan-1-ol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve trans-4-(dibenzylamino)cyclohexan-1-ol (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) portion-wise at room temperature. Alternatively, Dess-Martin periodinane (1.2 equivalents) can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter it through a pad of silica gel to remove the chromium salts (if using PCC) or other solid byproducts. Wash the silica pad with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a pure solid.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Diagram of Synthetic Workflow:

G cluster_0 Synthesis of this compound trans-4-Aminocyclohexanol trans-4-Aminocyclohexanol Dibenzylation Dibenzylation trans-4-Aminocyclohexanol->Dibenzylation Benzyl bromide, Cs2CO3, Acetonitrile trans-4-(Dibenzylamino)cyclohexan-1-ol trans-4-(Dibenzylamino)cyclohexan-1-ol Dibenzylation->trans-4-(Dibenzylamino)cyclohexan-1-ol Oxidation Oxidation trans-4-(Dibenzylamino)cyclohexan-1-ol->Oxidation PCC or DMP, DCM This compound This compound Oxidation->this compound

Caption: Synthetic route to this compound.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of structurally related 4-arylcyclohexanones and compounds containing benzylamine moieties, this compound and its derivatives are hypothesized to have potential applications in several therapeutic areas.

Anticancer Activity

Many cyclohexanone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through various signaling pathways. The dibenzyl groups in this compound could potentially enhance lipophilicity and facilitate cell membrane permeability, contributing to its cytotoxic potential.

Table 1: Representative Anticancer Activity of Related Cyclohexanone Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2,6-bis(4-nitrobenzylidene)cyclohexanoneA549 (Lung Carcinoma)480[1]
Asymmetrical 2,6-bis(benzylidene)cyclohexanonesMDA-MB-231 (Breast)Varies[2]
Di-spirooxindole-cyclohexanone analogsHeLa (Cervical)7.1 - 7.2[3]
Diarylidenecyclohexanone derivativesGeneralVaries[4]

Note: The data in this table is for structurally related compounds and not for this compound itself. It is presented to illustrate the potential for anticancer activity within this class of molecules.

Anti-inflammatory Activity

Cyclohexanone derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX). The anti-inflammatory potential of this compound could be evaluated by assessing its ability to inhibit pro-inflammatory mediators.

Table 2: Representative Anti-inflammatory Activity of Related Compounds

Compound/Derivative ClassAssayIC50 (µM)Reference
Diarylidenecyclohexanone (Compound Ic)PGE2 production6.7[4]
Diarylidenecyclohexanone (Compound Ie)5-LOX inhibition1.4[4]
Diarylidenecyclohexanone (Compound Ig)5-LOX inhibition1.5[4]

Note: This table presents data for related diarylidenecyclohexanone derivatives to indicate the potential for anti-inflammatory activity.

Antimicrobial Activity

The cyclohexanone scaffold is also found in molecules with antimicrobial properties. The evaluation of this compound against a panel of bacterial and fungal strains could reveal its potential as a novel antimicrobial agent.

Table 3: Representative Antimicrobial Activity of Related Cyclohexanone Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2,6-bis(3'-hydroxybenzylidene)-cyclohexanoneE. coli, S. aureus, E. faecalis50[5]
Oxygenated cyclohexanone derivativePlant pathogenic bacteria & fungiVaries[6]

Note: This table shows the Minimum Inhibitory Concentration (MIC) for related compounds to suggest the potential for antimicrobial activity.

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted for the biological evaluation of this compound.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the media containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Diagram of MTT Assay Workflow:

G cluster_1 MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (48-72h) Incubate (48-72h) Treat with Compound->Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (4h) Incubate (4h) Add MTT->Incubate (4h) Add DMSO Add DMSO Incubate (4h)->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance

Caption: Workflow for assessing in vitro anticancer activity.

Protocol 2: In Vitro Anti-inflammatory Activity (COX Inhibition Assay)

Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • This compound

  • COX inhibitor screening assay kit (commercially available)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes according to the manufacturer's instructions.

  • Compound Incubation: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound (this compound) at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Detection: Measure the product (prostaglandin) formation using a colorimetric or fluorometric method as per the assay kit instructions.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

Diagram of COX Signaling Pathway:

G cluster_2 Simplified COX Signaling Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Inhibited by This compound? Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Potential inhibition of the COX pathway.

Protocol 3: Antimicrobial Activity (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • This compound

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

While this compound remains a relatively uncharacterized compound, its core structure suggests significant potential for applications in medicinal chemistry. The protocols and comparative data provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate the biological activities of this and related molecules. Further investigation into its anticancer, anti-inflammatory, and antimicrobial properties is warranted to determine its therapeutic potential.

References

Development of Anticancer Agents from Substituted Cyclohexanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanone derivatives have emerged as a promising scaffold in the development of novel anticancer agents. Their synthetic accessibility and the ability to readily introduce diverse substituents make them attractive candidates for targeted cancer therapy. While specific research on 4-(Dibenzylamino)cyclohexanone derivatives in oncology is not extensively available in the current literature, this document provides a comprehensive overview of the general methodologies and protocols for the development and evaluation of substituted cyclohexanone derivatives as potential anticancer drugs. The information presented here is compiled from various studies on related cyclohexanone and cyclohexenone compounds and is intended to serve as a detailed guide for researchers in this field.

Data Presentation: Cytotoxicity of Substituted Cyclohexanone Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted cyclohexanone derivatives against a panel of human cancer cell lines, as reported in the literature. This data illustrates the potential of this chemical class as anticancer agents.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
RL90 2,6-bis(pyridin-3-ylmethylene)-cyclohexanoneMCF-7 (Breast)Not Specified[1]
RL91 2,6-bis(pyridin-4-ylmethylene)-cyclohexanoneMCF-7 (Breast)Not Specified[1]
Compound 5d 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanoneMDA-MB-231 (Breast)Not Specified[2]
Compound 5j 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneMCF-7 (Breast)Not Specified[2]
Compound 5j 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanoneSK-N-MC (Neuroblastoma)Not Specified[2]
AR-7 2,6-bis(4-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)cyclohexanoneCapan-1 (Pancreatic)11.8[3]
AR-7 2,6-bis(4-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)cyclohexanoneHCT-116 (Colorectal)13.6[3]
Compound 3c Pyridine-Dicarboxamide-CyclohexanoneMDA-MB-231 (Breast)7 ± 1.12[4]
Compound 3c Pyridine-Dicarboxamide-CyclohexanoneHepG2 (Liver)8 ± 0.89[4]
Compound 3l Pyridine-Dicarboxamide-CyclohexanoneHCT-116 (Colorectal)6 ± 0.78[4]
Compound 3l Pyridine-Dicarboxamide-CyclohexanoneHuH-7 (Liver)4.5 ± 0.3[4]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the anticancer properties of substituted cyclohexanone derivatives are provided below.

Synthesis Protocol: Claisen-Schmidt Condensation

A common and effective method for the synthesis of 2,6-bis(benzylidene)cyclohexanone derivatives is the Claisen-Schmidt (crossed aldol) condensation.

Materials:

  • Cyclohexanone

  • Substituted benzaldehyde derivatives (2 equivalents)

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (catalyst)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve cyclohexanone (1 equivalent) and the desired substituted benzaldehyde (2 equivalents) in ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add a solution of NaOH or KOH in ethanol/water to the mixture. The base acts as a catalyst for the condensation reaction.

  • Continue stirring the reaction mixture at room temperature for the time specified in the relevant literature (typically a few hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, a precipitate will often form. If not, the product can be precipitated by pouring the reaction mixture into cold water.

  • Collect the solid product by vacuum filtration and wash it with cold water and ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the purified 2,6-bis(benzylidene)cyclohexanone derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (substituted cyclohexanone derivatives) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Analysis: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, wash with PBS, and fix them by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C overnight.

  • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Anticancer Drug Evaluation

The following diagram illustrates a typical workflow for the initial evaluation of substituted cyclohexanone derivatives as potential anticancer agents.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_target Target Identification synthesis Synthesis of Cyclohexanone Derivatives (e.g., Claisen-Schmidt) purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Determine IC50 Values characterization->cytotoxicity selectivity Selectivity Testing (Normal vs. Cancer Cells) cytotoxicity->selectivity apoptosis Apoptosis Analysis (Annexin V/PI Staining) selectivity->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) western_blot Western Blot Analysis (e.g., Caspases, Bcl-2 family) cell_cycle->western_blot kinase_assay Kinase Inhibition Assays

Caption: A generalized workflow for the discovery and initial evaluation of anticancer agents.

Proposed Signaling Pathway for Apoptosis Induction

This diagram illustrates a simplified, proposed signaling pathway by which substituted cyclohexanone derivatives may induce apoptosis in cancer cells, based on common mechanisms reported for similar compounds.

apoptosis_pathway cluster_cell Cancer Cell compound Substituted Cyclohexanone Derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros bax ↑ Bax (Pro-apoptotic) compound->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) compound->bcl2 mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c bax->mito bcl2->mito cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Compounds Using 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the synthesis and evaluation of a novel series of anti-inflammatory compounds derived from the versatile starting material, 4-(Dibenzylamino)cyclohexanone. The protocols described herein outline the synthesis of diarylidenecyclohexanone analogs, their in vitro evaluation for inhibitory activity against key inflammatory mediators, and their in vivo efficacy in a murine model of acute inflammation. The data presented demonstrates the potential of this chemical scaffold in the development of new anti-inflammatory therapeutics.

Introduction

The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in medicinal chemistry. Cyclohexanone derivatives have emerged as a promising scaffold for the development of such agents, with various analogs exhibiting potent inhibition of key inflammatory pathways.[1][2][3] This application note describes the synthesis of a library of novel diarylidenecyclohexanone derivatives using this compound as a key building block. The central hypothesis is that the dibenzylamino moiety will provide a unique pharmacophore that can be further functionalized to optimize anti-inflammatory activity. The synthesized compounds are evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and nitric oxide (NO) production, key mediators in the inflammatory cascade.[4][5][6]

Synthetic Workflow

The synthesis of the target diarylidenecyclohexanone derivatives is achieved through a Claisen-Schmidt condensation reaction between this compound and various substituted aromatic aldehydes. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an alcoholic solvent. The general synthetic scheme is depicted below.

Synthetic Workflow This compound This compound Reaction Claisen-Schmidt Condensation This compound->Reaction Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde Substituted Aromatic Aldehyde->Reaction Product Diarylidenecyclohexanone Derivative Reaction->Product NaOH, Ethanol, rt

Caption: Synthetic route for diarylidenecyclohexanone derivatives.

Experimental Protocols

General Synthesis of Diarylidenecyclohexanone Derivatives (Representative Protocol for Compound 1a)
  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add the substituted aromatic aldehyde (2.2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds on COX-1 (ovine) and COX-2 (human recombinant) is determined using a commercially available COX inhibitor screening assay kit.

  • Prepare stock solutions of the test compounds and reference drug (e.g., celecoxib) in DMSO.

  • In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of COX-1 or COX-2 enzyme, and 10 µL of the test compound solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of arachidonic acid solution.

  • Incubate for an additional 2 minutes at 37°C.

  • Stop the reaction by adding 20 µL of a saturated stannous chloride solution.

  • Measure the absorbance at 670 nm using a microplate reader.

  • Calculate the percentage of inhibition and IC50 values.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage inhibition of NO production relative to the LPS-treated control.

In Vivo Carrageenan-Induced Paw Edema Model

The in vivo anti-inflammatory activity is evaluated using the carrageenan-induced paw edema model in Wistar rats.[7][8]

  • Fast the rats overnight with free access to water.

  • Administer the test compounds or reference drug (e.g., indomethacin) orally 1 hour before carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of edema inhibition for each group compared to the control group.

Data Presentation

Table 1: In Vitro Anti-inflammatory Activity of Synthesized Compounds
CompoundR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)NO Inhibition at 10 µM (%)
1a 4-OCH₃>1000.15>66785.2 ± 4.1
1b 4-F>1000.28>35778.5 ± 3.5
1c 4-Cl>1000.22>45581.3 ± 2.9
1d 4-NO₂>1000.51>19665.7 ± 5.2
Celecoxib -15.20.0530492.1 ± 1.8
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
TreatmentDose (mg/kg)Paw Edema Inhibition at 3h (%)
Control -0
Compound 1a 1068.4 ± 5.3
Compound 1c 1062.1 ± 4.8
Indomethacin 1075.2 ± 6.1

Mechanism of Action and Signaling Pathway

The anti-inflammatory activity of these diarylidenecyclohexanone derivatives is attributed to their potent and selective inhibition of the COX-2 enzyme, which is a key enzyme in the biosynthesis of prostaglandins, important mediators of inflammation.[4][9] Furthermore, the inhibition of NO production suggests that these compounds may also interfere with the iNOS pathway. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.[5] The synthesized compounds may exert their anti-inflammatory effects by modulating this pathway.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation IkB_NFkB->NFkB releases P_IkB P-IκB IkB_NFkB->P_IkB P_IkB->IkB degradation DNA DNA NFkB_n->DNA binds to promoter Pro_inflammatory_genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Pro_inflammatory_genes transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Conclusion

A series of novel diarylidenecyclohexanone derivatives have been synthesized from this compound and evaluated for their anti-inflammatory properties. The results indicate that these compounds are potent and selective inhibitors of COX-2 and effectively reduce nitric oxide production in vitro. The lead compound, 1a , also demonstrated significant in vivo anti-inflammatory activity in the carrageenan-induced paw edema model. These findings suggest that the this compound scaffold is a promising starting point for the development of new anti-inflammatory drugs. Further optimization of this series could lead to the discovery of clinical candidates with improved therapeutic profiles.

References

Application Notes and Protocols: Catalytic Reactions Involving 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the catalytic reactions involving 4-(Dibenzylamino)cyclohexanone, a versatile intermediate in pharmaceutical and medicinal chemistry. The protocols detailed below offer step-by-step guidance for the synthesis and subsequent transformation of this key compound.

Introduction

This compound is a valuable synthetic intermediate. Its structural motif, featuring a substituted cyclohexanone ring, is found in various biologically active molecules. This document outlines the catalytic synthesis of this compound and its subsequent catalytic reduction to the corresponding cyclohexanol derivative. The potential biological relevance of these compounds is discussed in the context of vesicular acetylcholine transporter (VAChT) inhibition, inspired by structurally related molecules such as vesamicol.

Catalytic Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the reductive amination of 1,4-cyclohexanedione monoethylene ketal with dibenzylamine, followed by deprotection of the ketal group.

Reductive Amination of 1,4-Cyclohexanedione Monoethylene Ketal

This protocol describes the catalytic reductive amination of 1,4-cyclohexanedione monoethylene ketal with dibenzylamine to yield N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 1,4-cyclohexanedione monoethylene ketal (1.0 eq.).

  • Solvent and Amine Addition: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). To this solution, add dibenzylamine (1.1 eq.).

  • Catalyst Addition: Introduce a catalytic amount of a suitable acid catalyst, such as acetic acid or titanium(IV) isopropoxide (0.2 eq.).

  • Formation of Iminium Ion: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate iminium ion.

  • Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), in portions to the stirring solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Ketal Deprotection

This protocol details the acidic hydrolysis of the ketal protecting group to yield this compound.

Experimental Protocol:

  • Dissolution: Dissolve the N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine (1.0 eq.) in a mixture of acetone and water.

  • Acidification: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid (0.1 eq.).

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-4 hours).

  • Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation: Synthesis of this compound

StepReactantsCatalyst/ReagentSolventTypical Yield (%)
Reductive Amination1,4-Cyclohexanedione monoethylene ketal, DibenzylamineNaBH(OAc)₃, Acetic AcidDichloromethane85-95
Ketal DeprotectionN,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amineHydrochloric AcidAcetone/Water90-98

Catalytic Reduction of this compound

The ketone functionality of this compound can be readily reduced to the corresponding alcohol, 4-(Dibenzylamino)cyclohexanol, a structure reminiscent of biologically active molecules.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in small portions.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction by TLC until the disappearance of the starting material (typically 1-2 hours).

  • Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase to obtain the crude product, which can be purified by flash column chromatography or recrystallization to yield 4-(Dibenzylamino)cyclohexanol.

Data Presentation: Catalytic Reduction

ReactantCatalyst/ReagentSolventProductTypical Yield (%)
This compoundSodium BorohydrideMethanol4-(Dibenzylamino)cyclohexanol90-98

Potential Biological Significance and Signaling Pathway

Vesicular Acetylcholine Transporter (VAChT) Inhibition

Compounds structurally related to 4-(Dibenzylamino)cyclohexanol, such as vesamicol (2-(4-phenylpiperidino)cyclohexanol), are known inhibitors of the vesicular acetylcholine transporter (VAChT).[1] VAChT is responsible for the uptake of acetylcholine into synaptic vesicles, a crucial step in cholinergic neurotransmission.[1] Inhibition of VAChT leads to a depletion of vesicular acetylcholine stores, thereby modulating cholinergic signaling. Given the structural similarities, derivatives of this compound are potential candidates for the development of novel VAChT inhibitors.

VAChT_Inhibition cluster_presynaptic Presynaptic Terminal cluster_inhibitor Inhibitory Action Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_cyto Cytosolic Acetylcholine ChAT->ACh_cyto VAChT VAChT ACh_cyto->VAChT Uptake Synaptic_Vesicle Synaptic Vesicle ACh_vesic Vesicular Acetylcholine Synaptic_Vesicle->ACh_vesic VAChT->Synaptic_Vesicle Synaptic_Cleft Synaptic_Cleft ACh_vesic->Synaptic_Cleft Exocytosis Inhibitor 4-(Dibenzylamino)cyclohexanol (Vesamicol Analog) Inhibitor->VAChT Inhibition

Caption: Proposed mechanism of VAChT inhibition.

Experimental Workflow for Synthesis and Reduction

The overall experimental workflow for the synthesis of 4-(Dibenzylamino)cyclohexanol from 1,4-cyclohexanedione monoethylene ketal is a sequential process involving protection, amination, deprotection, and reduction.

experimental_workflow start 1,4-Cyclohexanedione monoethylene ketal reductive_amination Reductive Amination with Dibenzylamine start->reductive_amination intermediate_ketal N,N-dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine reductive_amination->intermediate_ketal deprotection Ketal Deprotection (Acidic Hydrolysis) intermediate_ketal->deprotection target_ketone This compound deprotection->target_ketone reduction Catalytic Reduction (e.g., NaBH4) target_ketone->reduction final_product 4-(Dibenzylamino)cyclohexanol reduction->final_product

Caption: Synthetic workflow to 4-(Dibenzylamino)cyclohexanol.

References

Application Notes and Protocols for the Stereoselective Synthesis of 4-(Dibenzylamino)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 4-(dibenzylamino)cyclohexanone derivatives. These compounds are valuable intermediates in the development of novel therapeutics, and controlling their stereochemistry is often crucial for pharmacological activity. Two primary stereoselective routes are presented: a chemoenzymatic approach starting from 1,4-cyclohexanedione and a direct reductive amination strategy.

Route 1: Chemoenzymatic Synthesis via Stereoselective Biocatalysis

This route offers excellent stereocontrol through an initial enzymatic step, yielding a chiral aminocyclohexanol precursor, which is subsequently converted to the target ketone.

cluster_0 Route 1: Chemoenzymatic Synthesis 1,4-Cyclohexanedione 1,4-Cyclohexanedione cis-4-Aminocyclohexanol cis-4-Aminocyclohexanol 1,4-Cyclohexanedione->cis-4-Aminocyclohexanol Enzymatic (KRED/ATA) cis-4-(Dibenzylamino)cyclohexanol cis-4-(Dibenzylamino)cyclohexanol cis-4-Aminocyclohexanol->cis-4-(Dibenzylamino)cyclohexanol N,N-Dibenzylation cis-4-(Dibenzylamino)cyclohexanone cis-4-(Dibenzylamino)cyclohexanone cis-4-(Dibenzylamino)cyclohexanol->cis-4-(Dibenzylamino)cyclohexanone Oxidation cluster_1 Swern Oxidation Workflow Prepare_Oxalyl_Chloride Prepare Oxalyl Chloride in DCM at -78°C Add_DMSO Add DMSO in DCM dropwise Prepare_Oxalyl_Chloride->Add_DMSO Stir_1 Stir for 15-30 min Add_DMSO->Stir_1 Add_Alcohol Add cis-4-(Dibenzylamino)cyclohexanol in DCM dropwise Stir_1->Add_Alcohol Stir_2 Stir for 30-60 min Add_Alcohol->Stir_2 Add_Base Add Triethylamine dropwise Stir_2->Add_Base Warm_and_Quench Warm to RT and Quench with Water Add_Base->Warm_and_Quench Workup Extraction and Purification Warm_and_Quench->Workup cluster_2 Route 2: Reductive Amination 1,4-Cyclohexanedione 1,4-Cyclohexanedione Imine_Intermediate Imine/Enamine Intermediate 1,4-Cyclohexanedione->Imine_Intermediate Dibenzylamine Dibenzylamine Dibenzylamine->Imine_Intermediate This compound This compound Imine_Intermediate->this compound Stereoselective Reduction

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(Dibenzylamino)cyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Dibenzylamino)cyclohexanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction of the starting materials (e.g., 4-aminocyclohexanol and benzyl bromide).- Increase the reaction time.[1] - Use a stronger base or increase the amount of base (e.g., Cesium Carbonate) to facilitate the reaction.[1] - Ensure the purity of starting materials and solvents.
Side reactions, such as over-alkylation or elimination.- Carefully control the reaction temperature. - Use a milder base or optimize the stoichiometry of the reactants.
Decomposition of the product during workup or purification.- Avoid prolonged exposure to acidic or basic conditions during workup. - For purification, consider crystallization instead of column chromatography if the product is unstable on silica gel.[1]
Difficulty in Product Purification Presence of unreacted starting materials.- Optimize the reaction to drive it to completion. - Use an appropriate extraction and washing procedure to remove water-soluble starting materials.[1]
Formation of closely related impurities.- Utilize column chromatography with an optimized solvent system for separation. - Recrystallization from a suitable solvent (e.g., ethyl acetate) can be effective for purification.[2]
Oily product that is difficult to crystallize.- Attempt to form a salt (e.g., hydrochloride) to induce crystallization. - Use a seed crystal to initiate crystallization.
Inconsistent Reaction Results Variability in the quality of reagents or solvents.- Use reagents and solvents from a reliable source and ensure they are dry when necessary. - Store reagents under appropriate conditions to prevent degradation.
Poor control over reaction parameters.- Use a temperature-controlled reaction setup. - Ensure efficient stirring to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

1. What is a common starting material for the synthesis of this compound?

A common and effective starting material is trans-4-aminocyclohexanol.[1]

2. What type of base is typically used for the N-benzylation of 4-aminocyclohexanol?

Cesium carbonate (Cs₂CO₃) is a suitable base for this reaction when using benzyl bromide as the alkylating agent in a solvent like acetonitrile.[1]

3. What is a general procedure for the synthesis of trans-4-(Dibenzylamino)cyclohexanol, a precursor to the target ketone?

A typical procedure involves dissolving trans-4-aminocyclohexanol in acetonitrile, adding cesium carbonate, followed by the addition of benzyl bromide. The mixture is stirred at room temperature for an extended period (e.g., 2 days). The product, trans-4-(Dibenzylamino)cyclohexanol, can then be isolated and purified.[1]

4. How can trans-4-(Dibenzylamino)cyclohexanol be oxidized to this compound?

The oxidation of the secondary alcohol to a ketone can be achieved using various oxidizing agents. While the provided literature does not specify the exact oxidant for this particular substrate, common methods for oxidizing secondary alcohols to ketones include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or using chromium-based reagents like pyridinium chlorochromate (PCC). The choice of oxidant should be made based on substrate compatibility and desired reaction conditions.

5. What are some key considerations for the purification of this compound?

Purification can sometimes be challenging due to the decomposition of the product on silica gel.[1] Direct crystallization from the crude reaction mixture is a potential alternative.[1] If column chromatography is necessary, it should be performed efficiently. Recrystallization from solvents like ethyl acetate has also been reported for similar compounds.[2]

Experimental Protocols

Synthesis of trans-4-(Dibenzylamino)cyclohexanol[1]

Materials:

  • trans-4-aminocyclohexanol

  • Cesium carbonate (Cs₂CO₃)

  • Benzyl bromide

  • Acetonitrile

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • To a solution of trans-4-aminocyclohexanol (e.g., 7.9 g, 52.3 mmol) in acetonitrile (150 mL), add cesium carbonate (51.4 g, 158 mmol).

  • Add benzyl bromide (12.7 mL, 106 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 2 days.

  • Filter the crude reaction mixture and wash the solid with additional acetonitrile (100 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (3 x 50 mL).

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield trans-4-(Dibenzylamino)cyclohexanol.

General Oxidation of a Secondary Alcohol to a Ketone (Example Protocol)

Materials:

  • Secondary alcohol (e.g., trans-4-(Dibenzylamino)cyclohexanol)

  • Oxidizing agent (e.g., Pyridinium chlorochromate - PCC)

  • Dichloromethane (anhydrous)

  • Silica gel

Procedure:

  • Dissolve the secondary alcohol in anhydrous dichloromethane in a flask equipped with a magnetic stirrer.

  • Add PCC (typically 1.5 equivalents) to the solution in one portion.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude ketone.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_synthesis Synthesis of trans-4-(Dibenzylamino)cyclohexanol cluster_oxidation Oxidation to this compound start_synthesis Start reactants trans-4-aminocyclohexanol, Cs2CO3, Benzyl Bromide in Acetonitrile start_synthesis->reactants reaction Stir at RT for 2 days reactants->reaction workup Filter, Concentrate, Extract with DCM, Wash with Water reaction->workup product1 trans-4-(Dibenzylamino)cyclohexanol workup->product1 start_oxidation Start product1->start_oxidation Proceed to Oxidation oxidation_reactants trans-4-(Dibenzylamino)cyclohexanol, Oxidizing Agent (e.g., PCC) in DCM start_oxidation->oxidation_reactants oxidation_reaction Stir at RT oxidation_reactants->oxidation_reaction oxidation_workup Filter through Silica, Concentrate oxidation_reaction->oxidation_workup purification Purification (Crystallization or Chromatography) oxidation_workup->purification final_product This compound purification->final_product

Caption: General experimental workflow for the two-step synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Product Yield? start->low_yield purification_issue Purification Difficulty? start->purification_issue incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes side_reactions Side Reactions low_yield->side_reactions Yes decomposition Product Decomposition low_yield->decomposition Yes unreacted_sm Unreacted Starting Material purification_issue->unreacted_sm Yes impurities Close-boiling Impurities purification_issue->impurities Yes oily_product Oily Product purification_issue->oily_product Yes solution_yield1 Increase reaction time/base incomplete_reaction->solution_yield1 solution_yield2 Optimize temperature/stoichiometry side_reactions->solution_yield2 solution_yield3 Milder workup/purification decomposition->solution_yield3 solution_purification1 Optimize reaction/extraction unreacted_sm->solution_purification1 solution_purification2 Optimize chromatography/recrystallize impurities->solution_purification2 solution_purification3 Form salt/use seed crystal oily_product->solution_purification3

Caption: Troubleshooting logic for the synthesis of this compound.

References

Common side reactions in the synthesis of 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-(Dibenzylamino)cyclohexanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound and what are the key reaction intermediates?

The most prevalent method for synthesizing this compound is through the reductive amination of a suitable cyclohexanone precursor with dibenzylamine. A common starting material is 4-hydroxycyclohexanone. The reaction proceeds in a one-pot, two-step sequence. Initially, the ketone reacts with dibenzylamine under mildly acidic conditions to form an iminium ion intermediate. This intermediate is then reduced in-situ by a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the final product.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Iminium Ion Formation: The initial condensation step is crucial. Ensure the reaction has sufficient time to form the iminium ion before adding the reducing agent. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical. Sodium triacetoxyborohydride is preferred as it is less likely to reduce the starting ketone compared to stronger reducing agents.[1] Ensure it is fresh and added portion-wise to control the reaction temperature.

  • Side Reactions: Competing side reactions can significantly lower the yield of the desired product. Please refer to the specific side reaction questions below for more details.

  • Inefficient Purification: Product loss during workup and purification can also lead to lower yields. Optimize your extraction and chromatography conditions.

Q3: I am observing a significant amount of an alcohol byproduct in my crude product. How can I minimize its formation?

The formation of 4-(Dibenzylamino)cyclohexanol is a common side reaction resulting from the direct reduction of the ketone starting material or the product.

  • Use a Mild Reducing Agent: Employing a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is key, as it preferentially reduces the iminium ion over the ketone.[1]

  • Control Reaction Conditions: Adding the reducing agent slowly and maintaining a controlled temperature can help minimize the undesired reduction of the ketone.

Q4: My final product seems to contain high molecular weight impurities. What could these be and how can I avoid them?

High molecular weight impurities can often be attributed to aldol condensation reactions. Cyclohexanone and its derivatives are prone to self-condensation in the presence of acid or base, leading to the formation of dimeric or polymeric byproducts.[2]

  • Maintain Mildly Acidic Conditions: The reaction is typically carried out under mildly acidic conditions (e.g., using acetic acid) to promote iminium ion formation without strongly favoring aldol condensation.

  • Control Temperature: Higher temperatures can accelerate the rate of self-condensation. Running the reaction at room temperature or below can help mitigate this side reaction.[2]

Q5: Are there any other common impurities I should be aware of?

Besides the alcohol byproduct and aldol products, other potential impurities include:

  • Unreacted Starting Materials: Incomplete reactions will leave residual dibenzylamine and the cyclohexanone precursor. Monitor the reaction progress via TLC to ensure completion.

  • Over-alkylation Products: While less common with dibenzylamine, tertiary amines can sometimes undergo further reactions.

  • Isomers: Depending on the starting material and reaction conditions, geometric isomers (cis/trans) of the product may form.[3]

Summary of Potential Side Reactions and Byproducts

Side Reaction/ByproductCauseMitigation Strategy
4-(Dibenzylamino)cyclohexanol Reduction of the ketone carbonyl group.Use a mild and selective reducing agent (e.g., NaBH(OAc)₃).[1]
Aldol Condensation Products Self-condensation of the cyclohexanone starting material under acidic or basic conditions.[2]Maintain mildly acidic conditions and control the reaction temperature.
Unreacted Starting Materials Incomplete reaction.Monitor reaction progress by TLC and ensure sufficient reaction time.

Detailed Experimental Protocol

This protocol is a representative method for the synthesis of this compound via reductive amination of 4-hydroxycyclohexanone, adapted from similar procedures.[1]

Materials and Reagents:

  • 4-Hydroxycyclohexanone

  • Dibenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates and chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-hydroxycyclohexanone (1.0 eq) in anhydrous DCM.

  • Amine and Acid Addition: Add dibenzylamine (1.1 eq) to the solution via syringe, followed by the addition of glacial acetic acid (1.2 eq).

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion. Monitor the progress by TLC.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution. The addition may be slightly exothermic.

  • Reaction Monitoring: Continue stirring the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-6 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Visual Guides

Synthesis_Pathway 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone Iminium Ion Iminium Ion 4-Hydroxycyclohexanone->Iminium Ion + Dibenzylamine + Acetic Acid This compound This compound Iminium Ion->this compound + NaBH(OAc)3

Caption: Main synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side1 Side Reaction 1: Ketone Reduction cluster_side2 Side Reaction 2: Aldol Condensation 4-Hydroxycyclohexanone 4-Hydroxycyclohexanone Iminium_Ion Iminium_Ion 4-Hydroxycyclohexanone->Iminium_Ion + Dibenzylamine Alcohol_Byproduct 4-(Dibenzylamino)cyclohexanol 4-Hydroxycyclohexanone->Alcohol_Byproduct + [H-] Aldol_Product Dimeric/Polymeric Byproducts 4-Hydroxycyclohexanone->Aldol_Product + 4-Hydroxycyclohexanone (Acid/Base) Product This compound Iminium_Ion->Product + [H-] Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze Decision1 Major Impurity Identified? Analyze->Decision1 Decision2 Impurity is Alcohol Byproduct? Decision1->Decision2 Yes Optimize Optimize Purification Decision1->Optimize No Decision3 Impurity is High MW? Decision2->Decision3 No Action1 Use Milder Reducing Agent (e.g., NaBH(OAc)3) Decision2->Action1 Yes Decision4 Unreacted Starting Material? Decision3->Decision4 No Action2 Control Temperature Maintain Mildly Acidic pH Decision3->Action2 Yes Action3 Increase Reaction Time Monitor by TLC Decision4->Action3 Yes Decision4->Optimize No Action1->Optimize Action2->Optimize Action3->Optimize

References

Technical Support Center: Purification of 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-(Dibenzylamino)cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

The two most common and effective purification techniques for this compound are flash column chromatography and recrystallization. The choice between them depends on the nature and quantity of impurities, as well as the scale of the reaction.

Q2: Why does my compound streak or tail significantly on a silica gel TLC plate?

Tailing is a common issue for basic compounds like this compound when using standard silica gel.[1] The basic tertiary amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and inefficient separation.[1] This can be mitigated by adding a basic modifier to the mobile phase.

Q3: My compound appears to be decomposing during column chromatography. Is this a known issue and how can I prevent it?

Yes, decomposition of this compound on silica gel has been noted as a potential problem.[2] The acidic nature of silica gel can catalyze the degradation of sensitive compounds. To prevent this, you can either use a less acidic stationary phase, such as neutral or basic alumina, or "deactivate" the silica gel by adding a basic modifier like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to the eluent.[1][3]

Q4: What is a good starting point for a solvent system (mobile phase) for flash column chromatography?

A good starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a more polar solvent like ethyl acetate or methanol.[1] Due to the compound's basicity, it is highly recommended to include 0.5-2% of a basic modifier such as triethylamine (TEA) or ammonium hydroxide in the mobile phase.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis first, aiming for an Rf value of 0.2-0.35 for the desired product.

Q5: What solvent systems are suitable for recrystallization?

The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when heated.[4] Often, a solvent pair is effective. Common pairs include ethanol/acetone, ethanol/water, or hexanes/ethyl acetate.[5][6] The product is dissolved in the minimum amount of the hot "solvent" and the "anti-solvent" is added until turbidity appears, after which the solution is cooled to induce crystallization.

Troubleshooting Guides

Flash Column Chromatography

The following diagram outlines a troubleshooting workflow for common issues encountered during column chromatography.

G start Start: Crude Product Analysis by TLC issue Identify Issue on TLC Plate start->issue tailing Problem: Tailing or Streaking issue->tailing Tailing no_move Problem: Compound at Baseline (Rf ≈ 0) issue->no_move Rf ≈ 0 poor_sep Problem: Poor Separation from Impurities issue->poor_sep Poor Sep. sol_tailing Solution: 1. Add 0.5-2% TEA or NH4OH to eluent. 2. Use deactivated silica or alumina. tailing->sol_tailing sol_no_move Solution: 1. Increase eluent polarity (e.g., add MeOH to DCM). 2. Try a different solvent system. no_move->sol_no_move sol_poor_sep Solution: 1. Test different solvent systems for better selectivity. 2. Run a gradient elution (gradually increase polarity). poor_sep->sol_poor_sep low_recovery Problem: Low Recovery Post-Column sol_low_recovery Solution: 1. Add basic modifier to prevent irreversible adsorption. 2. Consider using neutral alumina to prevent decomposition. low_recovery->sol_low_recovery end_node Proceed to Column Chromatography sol_tailing->end_node sol_no_move->end_node sol_poor_sep->end_node end_node->low_recovery If recovery is low...

Caption: Troubleshooting workflow for chromatography purification.

This table provides typical parameters for the purification of basic amine compounds like this compound. These should be optimized for each specific reaction mixture using TLC analysis.

ParameterRecommended Value/SystemRationale & References
Stationary Phase Silica Gel (230-400 mesh) or Neutral AluminaSilica is standard, but alumina is preferred if decomposition is observed.[1][2][3]
Mobile Phase (Eluent) Dichloromethane / Methanol / TriethylamineA common system for polar amines. Start with a ratio like 98:2:0.5 and increase methanol content to achieve the desired Rf.[1]
Hexanes / Ethyl Acetate / TriethylamineA less polar option. Good for separating less polar impurities.
Basic Modifier 0.5 - 2.0% Triethylamine (TEA) or NH₄OHPrevents interaction with acidic silanol groups, improving peak shape and recovery.[1]
Target Rf Value 0.2 - 0.35Provides a good balance between separation and elution time.[1]
Adsorbent-to-Sample Ratio 30:1 to 50:1 by weightA higher ratio is used for more difficult separations.[3]
Recrystallization
IssueObservationProbable CauseSuggested Solution
Oiling Out The product separates as a liquid/oil instead of solid crystals upon cooling.[4]The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Re-heat the solution to dissolve the oil, add more of the primary solvent, and cool slowly. 2. Try a lower-boiling point solvent system. 3. Scratch the inside of the flask with a glass rod to induce crystallization.[4]
Failure to Crystallize The solution remains clear even after cooling.The solution is not saturated enough, or the compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase concentration and cool again. 2. Add a compatible anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. 3. Add a seed crystal of the pure compound.[4]
Colored/Impure Crystals The resulting crystals are colored or show impurities by TLC/melting point.Colored impurities are co-crystallizing with the product.1. Re-dissolve the crystals in the minimum amount of hot solvent. 2. Add a small amount of activated charcoal (1-2% by weight) to adsorb colored impurities. 3. Perform a hot gravity filtration to remove the charcoal and any insoluble impurities before allowing the solution to cool and crystallize.[4]

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Prepare Chamber: Add a small amount of the chosen eluent (e.g., 95:5:0.5 DCM/MeOH/TEA) to a developing chamber with a filter paper and cover to allow the atmosphere to saturate.[1]

  • Spot Plate: Dissolve a small sample of the crude reaction mixture in a volatile solvent (e.g., DCM). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in the equilibrated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[1]

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Staining with potassium permanganate (KMnO₄) can also be used.

  • Optimize: Adjust the eluent polarity until the spot corresponding to this compound has an Rf value between 0.2 and 0.35, and is well-separated from major impurities.[1]

Protocol 2: Flash Column Chromatography

The following workflow illustrates the general procedure for purification via flash column chromatography.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column 1. Prepare Column (Plug with cotton, add sand layer) pack_column 2. Pack Column (Fill with silica/alumina slurry in eluent) prep_column->pack_column prep_sample 3. Prepare Sample (Dissolve crude in min. solvent or adsorb onto silica) pack_column->prep_sample load_column 4. Load Sample onto Column prep_sample->load_column elute_column 5. Elute with Mobile Phase (Apply pressure if needed) load_column->elute_column collect_fractions 6. Collect Fractions elute_column->collect_fractions analyze_fractions 7. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_fractions 8. Combine Pure Fractions analyze_fractions->combine_fractions evaporate_solvent 9. Evaporate Solvent (Rotary Evaporator) combine_fractions->evaporate_solvent final_product final_product evaporate_solvent->final_product Yields Pure Product

Caption: General workflow for flash column chromatography.

  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[7]

  • Packing: Prepare a slurry of silica gel or alumina in the initial, low-polarity eluent. Pour the slurry into the column, tapping gently to ensure even packing without air bubbles. Add another thin layer of sand on top.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully pipette it onto the top layer of sand. Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[8]

  • Elution: Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to push the solvent through at a steady rate.

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.[3]

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]

Protocol 3: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) and heat the mixture (e.g., on a hot plate) with swirling until the solid is completely dissolved.[6]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to prevent their inclusion in the final crystals.[4][6]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent/anti-solvent system, add the anti-solvent (e.g., acetone or water) dropwise while warm until the solution becomes cloudy, then allow to cool.[6] Further cooling in an ice bath or freezer can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or anti-solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a vacuum oven to remove all traces of solvent.

References

Technical Support Center: Synthesis of 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-(Dibenzylamino)cyclohexanone synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the direct reductive amination of a 4-oxocyclohexane derivative with dibenzylamine. This one-pot reaction involves the formation of an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. Reductive amination is favored for its operational simplicity and generally good yields.

Q2: My reaction yield is consistently low. What are the likely causes?

A2: Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete Iminium Ion Formation: The equilibrium between the ketone, dibenzylamine, and the iminium ion may not favor the product. This can be due to steric hindrance from the bulky dibenzyl groups.

  • Inefficient Reduction: The chosen reducing agent may not be effective for the sterically hindered iminium ion, or it may be decomposing under the reaction conditions.

  • Side Reactions: Competing side reactions, such as the reduction of the starting cyclohexanone derivative or self-condensation of the ketone, can consume starting materials and reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: Factors such as temperature, solvent, and pH can significantly impact the reaction rate and equilibrium, leading to lower yields if not properly optimized.

Q3: I am observing a significant amount of a byproduct with a similar polarity to my product. What could it be?

A3: A common byproduct in this reaction is 4-hydroxycyclohexanone, formed from the reduction of the starting 4-oxocyclohexanone derivative by the reducing agent. This is more likely to occur if a strong, non-selective reducing agent like sodium borohydride is used. Another possibility is the formation of aldol condensation products from the starting ketone, especially under basic conditions.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). You should spot the starting materials (4-oxocyclohexanone derivative and dibenzylamine) and the reaction mixture on a TLC plate. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. Staining with potassium permanganate can be useful for visualizing the product.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound can be achieved by either column chromatography or recrystallization.

  • Column Chromatography: Flash column chromatography on silica gel is a common method. Due to the basic nature of the amine, it is often beneficial to add a small amount of a basic modifier, like triethylamine (0.5-2%), to the eluent to prevent tailing and improve separation. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems for amine derivatives include ethanol/acetone or ethanol/water mixtures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Possible Cause Suggested Solution
Low or No Product Formation Steric Hindrance: The bulky dibenzyl groups on the amine hinder the initial nucleophilic attack on the ketone.- Increase the reaction temperature to provide more energy to overcome the activation barrier.- Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the ketone.- Increase the reaction time.
Inefficient Iminium Ion Formation: The equilibrium does not favor the iminium ion.- Use a dehydrating agent, such as molecular sieves (3Å or 4Å), to remove water and shift the equilibrium forward.- Adjust the pH to a mildly acidic range (pH 4-6) with acetic acid to catalyze iminium ion formation.
Inactive Reducing Agent: The reducing agent may have degraded.- Use a fresh batch of the reducing agent.- Choose a more robust reducing agent suitable for the reaction conditions.
Formation of 4-Hydroxycyclohexanol Byproduct Non-selective Reducing Agent: The reducing agent is reducing the starting ketone as well as the iminium ion.- Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce iminium ions over ketones.[1]
Incorrect Order of Reagent Addition: Adding a strong reducing agent too early can lead to ketone reduction before iminium ion formation.- If using a less selective reducing agent like sodium borohydride, allow the ketone and amine to stir for a period to form the iminium ion before adding the reducing agent.
Complex Mixture of Products Self-Condensation of Ketone: The starting cyclohexanone derivative is undergoing self-aldol condensation.- Avoid strongly basic conditions.- Add the base (if required) slowly to the reaction mixture.
Over-alkylation: (Less common with secondary amines but possible if starting with a primary amine and benzylating in situ)- Use a stoichiometric amount of the amine.
Difficulty in Product Isolation/Purification Tailing on Silica Gel Column: The basic amine product is interacting strongly with the acidic silica gel.- Add a small percentage of triethylamine (0.5-2%) or ammonia in methanol to the eluent system.
Product is an Oil and Difficult to Crystallize: The product is not readily forming a crystalline solid.- Try different solvent systems for recrystallization.- Attempt to form a salt (e.g., hydrochloride) of the amine, which may be more crystalline.- Purify by column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentTypical SolventReaction Temperature (°C)Typical Yield (%)Notes
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Room Temperature80-95Mild and selective, often the reagent of choice.[1]
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)Room Temperature75-90Effective but toxic (releases HCN in strong acid). Requires pH control (pH 4-6).
Sodium Borohydride (NaBH₄)Methanol (MeOH) or Ethanol (EtOH)0 to Room Temperature50-75Less selective, can reduce the starting ketone. Best added after imine formation.
Catalytic Hydrogenation (H₂, Pd/C)Ethanol (EtOH) or Ethyl Acetate (EtOAc)Room Temperature - 5070-85"Green" method, but may require pressure and specialized equipment.

Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol describes a general and reliable method for the synthesis of this compound.

Materials:

  • 4-Oxocyclohexanecarboxylic acid (or other suitable 4-oxo-cyclohexane derivative)

  • Dibenzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-oxocyclohexanecarboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Add dibenzylamine (1.1 eq) to the solution via syringe.

  • Add glacial acetic acid (0.1-0.2 eq) to catalyze the iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-12 hours.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Add 0.5% triethylamine to the eluent to prevent tailing.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 4-oxocyclohexane derivative in anhydrous DCM B 2. Add dibenzylamine A->B C 3. Add acetic acid (catalyst) B->C D 4. Add NaBH(OAc)3 slurry C->D E 5. Stir at room temperature D->E F 6. Monitor by TLC E->F G 7. Quench with NaHCO3 (aq) F->G H 8. Extract with DCM G->H I 9. Dry and concentrate H->I J 10. Column Chromatography I->J K 11. Isolate Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_tlc TLC Analysis cluster_solutions Potential Solutions Start Low Yield CheckTLC Analyze TLC of crude mixture Start->CheckTLC UnreactedSM Mainly unreacted starting material? CheckTLC->UnreactedSM Byproduct Significant byproduct spot? CheckTLC->Byproduct ComplexMix Complex mixture? CheckTLC->ComplexMix IncreaseTemp Increase temperature / reaction time UnreactedSM->IncreaseTemp AddDehydrating Add dehydrating agent (e.g., molecular sieves) UnreactedSM->AddDehydrating OptimizepH Optimize pH (4-6) UnreactedSM->OptimizepH UseMilderReductant Use milder reducing agent (e.g., NaBH(OAc)3) Byproduct->UseMilderReductant CheckBase Avoid strong base ComplexMix->CheckBase

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: N-benzylation of 4-aminocyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-benzylation of 4-aminocyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-benzylation of 4-aminocyclohexanone?

The most common and efficient method is a one-pot reductive amination. This reaction involves the condensation of 4-aminocyclohexanone with benzaldehyde to form an intermediate imine, which is then reduced in situ to the desired N-benzyl-4-aminocyclohexanone product. Mild and selective reducing agents like sodium triacetoxyborohydride (STAB) are typically preferred for this transformation to avoid side reactions.[1][2][3][4]

Q2: What are the main challenges and potential side reactions in this synthesis?

The primary challenges include:

  • Low Yields: Incomplete imine formation or degradation of the reducing agent can lead to poor yields.[1]

  • Over-alkylation (Dibenzylation): The secondary amine product can react further with benzaldehyde to form a tertiary amine.[5]

  • Reduction of Benzaldehyde: The reducing agent can reduce the starting benzaldehyde to benzyl alcohol.[1]

  • Self-condensation of 4-aminocyclohexanone: The starting material possesses both an amine and a ketone, which can lead to self-condensation or polymerization under certain conditions.[6][7]

  • Purification Difficulties: Separating the desired product from starting materials, byproducts, and the reducing agent's residues can be challenging.[8]

Q3: Why is sodium triacetoxyborohydride (STAB) the preferred reducing agent?

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent.[2][3][4][9] It readily reduces the intermediate iminium ion but is significantly less reactive towards the ketone functional group of 4-aminocyclohexanone and the starting benzaldehyde.[1][3] This selectivity minimizes the formation of the corresponding alcohol byproducts.[1] Unlike other reducing agents like sodium borohydride, STAB is effective under the mildly acidic conditions that favor imine formation.[5][9]

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a straightforward and effective method to monitor the reaction's progress.[1] You should spot the starting materials (4-aminocyclohexanone and benzaldehyde) and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progression of the reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive and can decompose upon improper storage or handling.[2] 2. Incomplete Imine Formation: The equilibrium between the reactants and the imine may not favor the imine.[10] 3. Incorrect pH: The pH of the reaction mixture is crucial for imine formation.1. Use fresh, properly stored STAB. Consider purchasing from a reputable supplier. 2. Add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove water and shift the equilibrium towards imine formation.[11] 3. Add a catalytic amount of a weak acid, such as acetic acid, to maintain a slightly acidic pH (around 5-6), which is optimal for imine formation.[1][9]
Significant Amount of Dibenzylation Product The N-benzylated product (a secondary amine) is more nucleophilic than the starting primary amine and reacts further with benzaldehyde.[5]1. Use a stoichiometric amount of benzaldehyde (1.0 to 1.1 equivalents). 2. Add the benzaldehyde slowly to the reaction mixture to maintain a low concentration. 3. Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[4]
Presence of Benzyl Alcohol in the Product Mixture The reducing agent is reducing the starting benzaldehyde. This is more common with less selective reducing agents like sodium borohydride.[1]1. Ensure you are using a selective reducing agent like STAB. 2. If using sodium borohydride, add it portion-wise after allowing sufficient time for imine formation.[2]
Formation of High Molecular Weight Byproducts (Polymers) Self-condensation of 4-aminocyclohexanone is occurring due to the presence of both amine and ketone functionalities.[6][7]1. Keep the reaction temperature low. 2. Maintain a relatively high dilution of the reactants. 3. Ensure the reaction is performed under neutral or slightly acidic conditions, as basic conditions can promote self-condensation.
Difficult Purification The product may be difficult to separate from unreacted starting materials, byproducts, and salts from the workup. The product may also be unstable on silica gel.[8]1. Perform an aqueous workup to remove water-soluble impurities. A mild acidic wash can remove unreacted amine, and a mild basic wash can remove unreacted aldehyde and acidic components. 2. If using column chromatography, consider using a less acidic silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, other purification techniques like crystallization could be explored.

Experimental Protocol: N-benzylation of 4-aminocyclohexanone

This protocol is a representative procedure adapted from similar reductive aminations.[1] Researchers should optimize the conditions for their specific needs.

Materials:

  • 4-aminocyclohexanone hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminocyclohexanone hydrochloride (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material. Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes.

  • Aldehyde Addition: Add benzaldehyde (1.05 eq) to the solution.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions to the stirring solution. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-aminocyclohexanone.

Quantitative Data Summary (Representative)

ParameterValue
Reactant Ratio 4-aminocyclohexanone: Benzaldehyde: STAB = 1 : 1.05 : 1.5
Reaction Time 2 - 12 hours
Temperature Room Temperature
Typical Yield 60 - 85%

Visualizations

Reaction_Pathway 4-Aminocyclohexanone 4-Aminocyclohexanone Imine_Intermediate Imine Intermediate 4-Aminocyclohexanone->Imine_Intermediate + Benzaldehyde - H2O Benzaldehyde Benzaldehyde Benzaldehyde->Imine_Intermediate N-Benzyl-4-aminocyclohexanone N-Benzyl-4-aminocyclohexanone Imine_Intermediate->N-Benzyl-4-aminocyclohexanone + [H] (STAB)

Caption: Reaction pathway for the N-benzylation of 4-aminocyclohexanone.

Experimental_Workflow A 1. Reaction Setup (4-aminocyclohexanone HCl in DCM) B 2. Add Base (Triethylamine) A->B C 3. Add Benzaldehyde B->C D 4. Imine Formation (Stir at RT) C->D E 5. Add STAB (portion-wise) D->E F 6. Reaction Monitoring (TLC) E->F G 7. Aqueous Workup (NaHCO3, Brine) F->G H 8. Drying and Concentration G->H I 9. Purification (Column Chromatography) H->I J Pure Product I->J Troubleshooting_Logic Start Problem Occurred LowYield Low/No Yield? Start->LowYield SideProducts Side Products Observed? Start->SideProducts PurificationIssue Purification Issues? Start->PurificationIssue CheckReagents Check STAB activity Use fresh reagents LowYield->CheckReagents Yes OptimizeImine Optimize Imine Formation: - Add dehydrating agent - Adjust pH with weak acid LowYield->OptimizeImine Yes Dibenzylation Dibenzylation? - Use stoichiometric benzaldehyde - Slow addition SideProducts->Dibenzylation Yes AldehydeReduction Benzyl alcohol present? - Use selective reducing agent (STAB) SideProducts->AldehydeReduction Yes Polymerization Polymer formation? - Lower temperature - Higher dilution SideProducts->Polymerization Yes Workup Optimize Workup: - Acid/base washes PurificationIssue->Workup Yes Chromatography Modify Chromatography: - Deactivate silica - Alternative methods PurificationIssue->Chromatography Yes

References

Preventing over-oxidation in 4-aminocyclohexanol to ketone conversion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the selective oxidation of 4-aminocyclohexanol to 4-aminocyclohexanone, with a core focus on preventing over-oxidation and other side reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during the oxidation of 4-aminocyclohexanol.

Issue 1: Reaction mixture turns dark yellow, brown, or black.

  • Question: My reaction solution darkened significantly after adding the oxidant. What is the likely cause and how can I prevent it?

  • Answer: Dark discoloration is a common indicator of the oxidation of the amino group.[1] The free amine (-NH₂) is susceptible to oxidation, which can form colored byproducts like hydroxylamines or nitroso compounds, and may lead to polymerization.[1]

    • Mitigation Strategies:

      • Use an Inert Atmosphere: To minimize contact with atmospheric oxygen, purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.[1]

      • Protect the Amine: Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before oxidation. This is a robust method to ensure the amine does not react, although it requires additional synthesis and deprotection steps.

      • Switch to a Milder, More Selective Oxidation Method: Harsh oxidants will readily attack the amine. Methods like the Parikh-Doering or TEMPO-catalyzed oxidations are specifically designed for mild and selective conversion of alcohols and are less likely to cause this issue.[2][3][4]

Issue 2: Low yield of the desired 4-aminocyclohexanone.

  • Question: My final yield is very low, or I am recovering a significant amount of starting material. What factors could be responsible?

  • Answer: Low yields can stem from incomplete reaction, degradation of the product, or formation of side products.

    • Potential Causes and Solutions:

      • Reagent Quality: Ensure all reagents, especially the oxidizing agent and solvents, are pure and anhydrous where required. The sulfur trioxide-pyridine complex used in the Parikh-Doering oxidation is hygroscopic and its quality is critical.[2]

      • Suboptimal Temperature: Many selective oxidations have narrow optimal temperature ranges. For instance, Swern oxidations require cryogenic temperatures (e.g., -78°C) to be effective and avoid side reactions.[5] The Parikh-Doering oxidation is more tolerant but should still be initiated at 0°C.[6][7]

      • Insufficient Reagent Stoichiometry: Ensure the correct molar equivalents of the oxidant and base are used. Activated DMSO oxidations often require a slight excess of the activating agent and several equivalents of base.[6][7]

      • Formation of Side Products: Besides amine oxidation, dehydration of the alcohol can occur under acidic conditions.[1] If your workup is strongly acidic, this could be a source of yield loss.

Issue 3: Formation of unexpected byproducts.

  • Question: My analysis (e.g., NMR, GC-MS) shows peaks that are neither starting material nor the desired ketone. What could they be?

  • Answer: The bifunctional nature of 4-aminocyclohexanol makes it susceptible to various side reactions.

    • Common Byproducts:

      • Amine Oxidation Products: As mentioned, products arising from the oxidation of the nitrogen atom.[1]

      • Methylthiomethyl (MTM) ethers: This is a specific side product in Swern and related oxidations if the reaction temperature is not kept sufficiently low or if the base is added before the alcohol.[3][5]

      • Dehydration Products: Under certain pH conditions, the alcohol can be eliminated to form an enamine or related unsaturated species.[1]

Frequently Asked Questions (FAQs)

  • Question 1: Which oxidation method is best for selectively converting 4-aminocyclohexanol to 4-aminocyclohexanone without a protecting group?

  • Answer: The Parikh-Doering oxidation is an excellent choice. It is known for its mild reaction conditions (typically 0°C to room temperature), high functional group tolerance, and operational simplicity compared to other activated DMSO methods like the Swern oxidation, which requires cryogenic temperatures.[2][3][7] TEMPO-mediated oxidations are also highly effective and selective for alcohols.[4][8]

  • Question 2: Can I use common oxidants like Jones reagent (CrO₃/H₂SO₄) or PCC?

  • Answer: It is not recommended. Strong, acidic oxidants like Jones reagent will almost certainly oxidize the sensitive amino group and may cause extensive degradation. While PCC is milder, it still carries a significant risk of reacting with the amine. For substrates with sensitive functional groups like amines, specialized methods are strongly preferred.

  • Question 3: How does pH affect the stability of 4-aminocyclohexanol during the reaction?

  • Answer: The pH is critical. In acidic conditions (pH < 4), the amino group is protonated to -NH₃⁺, which protects it from oxidation.[1] However, these conditions can promote dehydration of the hydroxyl group.[1] In neutral to alkaline conditions, the free amine (-NH₂) is more prevalent and thus more susceptible to oxidation.[1] The Parikh-Doering oxidation uses a non-nucleophilic organic base (like triethylamine), providing a suitable environment for the oxidation to proceed without degrading the substrate.[7]

  • Question 4: How can I monitor the progress of the reaction?

  • Answer: The reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine) should show the consumption of the more polar starting material (alcohol) and the appearance of a less polar product spot (ketone). Gas Chromatography (GC) or HPLC can also be used for more quantitative analysis.[9]

Comparison of Recommended Oxidation Methods

The table below summarizes key aspects of two highly recommended methods for the selective oxidation of 4-aminocyclohexanol.

FeatureParikh-Doering OxidationTEMPO-Catalyzed Oxidation
Primary Oxidant Dimethyl Sulfoxide (DMSO)[7]Co-oxidant (e.g., NaOCl, PhI(OAc)₂)[10][11]
Activating Agent SO₃·Pyridine Complex[7]TEMPO (catalytic amount)[4]
Base Triethylamine (Et₃N) or DIPEA[2]Often buffered (e.g., NaHCO₃)[10]
Typical Temperature 0 °C to Room Temperature[7]0 °C to Room Temperature[10]
Advantages Mild conditions, high yields, operationally simple, avoids cryogenic temperatures.[2][7]Catalytic, high selectivity for alcohols, environmentally benign co-oxidants (like air/O₂) can be used.[4][12]
Disadvantages Requires careful handling of hygroscopic SO₃·Pyridine complex.[2]Can be sensitive to substrate; some co-oxidants can cause side reactions (e.g., chlorination with NaOCl).[10]

Experimental Protocols

Protocol 1: Parikh-Doering Oxidation of 4-Aminocyclohexanol

This protocol is adapted from general procedures for the Parikh-Doering oxidation.[6][7]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-aminocyclohexanol (1.0 eq) and triethylamine (Et₃N, 4.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Activator Addition: While stirring vigorously, add the sulfur trioxide-pyridine complex (SO₃·Py, 3.0 eq) portion-wise, ensuring the internal temperature does not rise above 5 °C.

  • DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO, 5.0 eq) dropwise to the suspension over 20-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aminocyclohexanone.

Protocol 2: TEMPO-Catalyzed (Anelli-type) Oxidation

This protocol is based on the Anelli procedure for alcohol oxidation.[10]

  • Preparation: To a round-bottom flask, add 4-aminocyclohexanol (1.0 eq), TEMPO (0.01 eq), and potassium bromide (KBr, 0.1 eq) in a biphasic mixture of DCM and a saturated aqueous NaHCO₃ solution.

  • Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Oxidant Addition: Add an aqueous solution of sodium hypochlorite (NaOCl, household bleach, ~1.1 eq) dropwise over 30-60 minutes, keeping the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C, monitoring by TLC. The reaction is often complete within 1-2 hours.

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Isolation: Combine the organic layers, wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess oxidant, then wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Visualized Workflows and Logic

The following diagrams illustrate the decision-making process and troubleshooting logic for this conversion.

G start Start: 4-Aminocyclohexanol protect Is Amine Protection Needed? start->protect add_boc Protect Amine (e.g., Boc Anhydride) protect->add_boc Yes oxidation Select Oxidation Method protect->oxidation No add_boc->oxidation pd_ox Parikh-Doering Oxidation oxidation->pd_ox Mild, Stoichiometric tempo_ox TEMPO-Catalyzed Oxidation oxidation->tempo_ox Mild, Catalytic reaction Perform Reaction & Monitor (TLC/GC) pd_ox->reaction tempo_ox->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify deprotect Deprotect Amine (if applicable) purify->deprotect product Final Product: 4-Aminocyclohexanone purify->product If no protection deprotect->product

Caption: General experimental workflow for the selective oxidation of 4-aminocyclohexanol.

G problem Problem: Low Yield / Byproducts (e.g., Dark Color) cause1 Cause: Amine Oxidation problem->cause1 cause2 Cause: Harsh Reagents problem->cause2 cause3 Cause: Incorrect Temperature problem->cause3 solution1a Solution: Use Inert Atmosphere (N₂/Ar) cause1->solution1a solution1b Solution: Protect Amine (Boc) cause1->solution1b solution2 Solution: Switch to Milder Method (Parikh-Doering or TEMPO) cause2->solution2 solution3 Solution: Strict Temperature Control (e.g., 0°C or -78°C) cause3->solution3

Caption: Troubleshooting logic for common issues in 4-aminocyclohexanol oxidation.

References

Minimizing by-product formation in dibenzylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for minimizing by-product formation during the synthesis of dibenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing dibenzylamine?

A1: The most common methods for synthesizing dibenzylamine include:

  • Reductive amination of benzaldehyde with benzylamine or ammonia: This is a widely used one-pot method.[1][2][3][4][5]

  • Reaction of benzyl chloride with benzylamine or ammonia: This method can lead to the formation of quaternary ammonium salts if not controlled properly.[6][7][8]

  • Catalytic hydrogenation of N-benzylaniline: This method can produce high-purity dibenzylamine.[9]

  • Hydrogenation of benzonitrile: Dibenzylamine is often a by-product in this reaction.[10][11]

Q2: What are the primary by-products in dibenzylamine synthesis?

A2: The primary by-products depend on the synthetic route, but commonly include:

  • Tribenzylamine: Formed from the over-alkylation of dibenzylamine.[12][13][14]

  • Benzylamine (monobenzylamine): Results from incomplete reaction.[12]

  • Benzyl alcohol: Can be formed from the reduction of the starting benzaldehyde.[12][13]

  • N-Benzylidenebenzylamine: An imine intermediate that may remain if the reduction step is incomplete.[4][12]

Q3: How can I minimize the formation of tribenzylamine?

A3: To minimize tribenzylamine formation, you can:

  • Control the stoichiometry: Use a molar excess of the amine source (ammonia or benzylamine) relative to the benzylating agent (benzaldehyde or benzyl chloride).[12][13]

  • Optimize reaction temperature: Higher temperatures can sometimes favor over-alkylation. It is recommended to conduct the reaction at lower temperatures, typically between 40°C and 90°C.[12][13]

  • Control reaction time: Shorter reaction times can reduce the extent of side reactions.[12]

Q4: What is the role of the catalyst in reductive amination, and which catalysts are most effective?

A4: The catalyst is crucial for the reduction of the intermediate imine to the final dibenzylamine product. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[4][15] Other catalysts, such as Raney nickel, can also be used.[12] The choice of catalyst can influence the selectivity of the reaction.

Q5: How can I effectively purify the final dibenzylamine product?

A5: The most common method for purifying dibenzylamine is vacuum distillation .[16][17][18] This technique separates the desired product from less volatile by-products like tribenzylamine and any solid residues. It is recommended to perform the distillation at a bottom temperature of 120-220°C under reduced pressure (0.1-100 mbar).[16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of dibenzylamine - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst.- Increase reaction time. - Optimize temperature (typically 60-90°C for reductive amination).[12][13] - Ensure the catalyst is active and used in the correct amount.
High percentage of tribenzylamine - Incorrect stoichiometry (excess benzaldehyde or benzyl chloride). - Prolonged reaction time. - High reaction temperature.- Use an excess of ammonia or benzylamine.[12][13] - Reduce the reaction time and monitor the reaction progress by TLC or GC. - Lower the reaction temperature.[12][13]
Presence of significant amounts of benzylamine - Incomplete conversion of the starting amine.- Increase the amount of benzaldehyde or benzyl chloride. - Extend the reaction time.
Formation of benzyl alcohol - Reduction of benzaldehyde by the reducing agent before imine formation.- Ensure the reducing agent is added after the imine has formed (in a two-step procedure). - Use a milder reducing agent that selectively reduces the imine.
Product is colored - Presence of impurities or degradation products.- Purify by vacuum distillation.[16] Adding a small amount of an ammonium chloride salt or a high-boiling amine before distillation can help to obtain a colorless product.[16]

Data Presentation

Table 1: Effect of Ammonia to Benzaldehyde Molar Ratio on Product Distribution in Reductive Amination

Molar Ratio (NH₃ : Benzaldehyde)Benzaldehyde Conversion (%)Monobenzylamine (%)Dibenzylamine (%)Tribenzylamine (%)
0.8 : 199.884.51.89.1
2.0 : 197.885.20.38.0

Data sourced from patent US5430187A. The reaction was carried out with a hydrogenation catalyst.[12]

Experimental Protocols

Protocol 1: Reductive Amination of Benzaldehyde with Ammonia

This protocol is adapted from a patented industrial process for the selective synthesis of dibenzylamine.[12][15]

Materials:

  • Benzaldehyde

  • Ammonia (can be introduced as a gas or as a solution in a solvent)

  • Hydrogenation catalyst (e.g., 5% Pd/C)

  • Inert organic solvent (e.g., methanol)

  • Hydrogen gas

Procedure:

  • In a suitable autoclave reactor, charge the benzaldehyde and the inert organic solvent.

  • Add the hydrogenation catalyst.

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Introduce ammonia to the desired molar ratio relative to benzaldehyde (a ratio of >0.5 mol of ammonia per mol of benzaldehyde is recommended to favor dibenzylamine formation).[12]

  • Pressurize the reactor with hydrogen (e.g., 3.0 MPa).[15]

  • Heat the reaction mixture to the desired temperature (e.g., 60-90°C) with stirring.[12][13]

  • Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 1-2 hours.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure dibenzylamine.

Protocol 2: Synthesis from Benzyl Chloride and Benzylamine

Materials:

  • Benzyl chloride

  • Benzylamine

  • Base (e.g., sodium bicarbonate)

  • Water

Procedure:

  • In a flask equipped with a reflux condenser and a stirrer, combine benzylamine, sodium bicarbonate, and water.

  • Heat the mixture to 90-95°C with vigorous stirring.

  • Slowly add benzyl chloride to the reaction mixture over 1.5-2 hours.

  • Continue heating and stirring for an additional 4 hours to complete the reaction.

  • Cool the mixture to room temperature and filter to remove any solids.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with a saturated salt solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the excess benzylamine by distillation under reduced pressure.

  • Purify the resulting crude dibenzylamine by vacuum distillation.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Benzaldehyde Benzaldehyde Imine N-Benzylidenebenzylamine (Imine Intermediate) Benzaldehyde->Imine + Benzylamine Benzyl_alcohol Benzyl Alcohol (By-product) Benzaldehyde->Benzyl_alcohol + [H] (Side Reaction) Benzylamine_reactant Benzylamine Ammonia Ammonia Dibenzylamine Dibenzylamine (Desired Product) Ammonia->Dibenzylamine + 2 Benzaldehyde, [H] (Reductive Amination) Imine->Dibenzylamine + [H] (Reduction) Tribenzylamine Tribenzylamine (By-product) Dibenzylamine->Tribenzylamine + Benzaldehyde, [H] (Over-alkylation)

Caption: Reaction pathways in dibenzylamine synthesis.

Troubleshooting_Workflow Start Start: Analyze Crude Product (TLC, GC, NMR) High_Byproduct High By-product Formation? Start->High_Byproduct Identify_Byproduct Identify Major By-product High_Byproduct->Identify_Byproduct Yes Purification Proceed to Purification (Vacuum Distillation) High_Byproduct->Purification No Tribenzylamine Tribenzylamine is the major by-product Identify_Byproduct->Tribenzylamine Benzylamine Unreacted Benzylamine is significant Identify_Byproduct->Benzylamine Other Other by-products (e.g., Benzyl Alcohol) Identify_Byproduct->Other Adjust_Stoichiometry Adjust Stoichiometry: Increase Amine/Aldehyde Ratio Tribenzylamine->Adjust_Stoichiometry Optimize_Temp Optimize Temperature: Lower reaction temperature Tribenzylamine->Optimize_Temp Check_Reaction_Time Adjust Reaction Time: Increase for unreacted starting material, decrease for over-alkylation Benzylamine->Check_Reaction_Time Other->Check_Reaction_Time Adjust_Stoichiometry->Start Optimize_Temp->Start Check_Reaction_Time->Start

Caption: Troubleshooting workflow for dibenzylamine synthesis.

References

Stability issues of 4-(Dibenzylamino)cyclohexanone in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Dibenzylamino)cyclohexanone in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound involve the tertiary amine and the cyclohexanone functional groups. Key potential degradation pathways include:

  • Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.

  • Acid/Base Instability: Extreme pH conditions may affect the stability of the compound. The tertiary amine can form salts with acids, which might influence its solubility and degradation profile.

  • Photostability: Compounds with amine and ketone functionalities can be sensitive to light, potentially leading to photodegradation.

  • Thermal Stress: Elevated temperatures can accelerate degradation processes.

Q2: In which types of solvents is this compound expected to be most stable?

A2: Generally, aprotic solvents are recommended for dissolving and storing this compound to minimize potential degradation. Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often suitable choices. Protic solvents, especially under acidic or basic conditions, may facilitate degradation reactions.

Q3: Are there any known incompatible reagents or conditions to avoid when working with this compound?

A3: Avoid strong oxidizing agents, as they can readily oxidize the tertiary amine. Prolonged exposure to strong acids or bases, especially at elevated temperatures, should also be avoided. Additionally, exposure to UV light should be minimized to prevent potential photodegradation.

Troubleshooting Guide

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If possible, use mass spectrometry (MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. Compare these masses to potential degradation products (see Potential Degradation Pathways section).

    • Review Sample Preparation:

      • Solvent: Was the sample dissolved in a protic solvent or a solvent that may contain reactive impurities (e.g., peroxides in aged ethers)? Consider switching to a fresh, high-purity aprotic solvent.

      • pH: Was the sample exposed to acidic or basic conditions during preparation? Ensure the pH of the sample solution is near neutral if possible.

    • Evaluate Storage Conditions:

      • Temperature: Was the sample stored at room temperature or higher for an extended period? Store stock solutions and samples at low temperatures (2-8°C or -20°C) and protected from light.

      • Light Exposure: Were samples protected from light? Use amber vials or cover vials with aluminum foil.

    • Perform a Forced Degradation Study: To systematically identify degradation products and understand the stability of the molecule, a forced degradation study is recommended (see Experimental Protocols).[1][2][3][4]

Issue 2: Decrease in Assay Value or Purity Over Time

  • Possible Cause: Gradual degradation of the compound.

  • Troubleshooting Steps:

    • Re-evaluate Storage Solvent: If the compound is stored in solution, the solvent may be contributing to degradation. For long-term storage, it is best to store the compound as a dry solid in a tightly sealed container at the recommended temperature.

    • Inert Atmosphere: For highly sensitive applications, consider storing the solid compound or solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

    • Check for Contaminants: Ensure that solvents and any other reagents used are free from contaminants that could catalyze degradation.

Summary of Expected Stability in Different Solvents

Solvent TypeExamplesExpected Stability of this compoundRationale
Polar Aprotic Acetonitrile, DMF, DMSOGood to Excellent These solvents are generally inert and do not participate in hydrogen bonding with the nucleophilic amine, thus reducing the likelihood of solvent-mediated degradation.[5][6][7] They are good choices for stock solutions and analytical samples.
Polar Protic Water, Methanol, EthanolFair to Poor These solvents can act as proton donors and may facilitate degradation pathways, particularly if acidic or basic impurities are present.[5][8][9] Hydrogen bonding can also influence reaction rates.[5]
Non-Polar Hexane, TolueneGood (solubility may be limited) These solvents are inert but may not be suitable for all applications due to the potentially limited solubility of the compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[1][2][3][4][10]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • Suitable buffer for mobile phase (e.g., phosphate or acetate)

  • HPLC-UV system

  • LC-MS system for peak identification

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store a sample of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm) for 24 hours. Prepare a control sample covered in aluminum foil and stored under the same conditions.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a suitable buffer) is a good starting point.

    • If significant degradation is observed, analyze the corresponding samples by LC-MS to identify the mass of the degradation products.

Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for this compound based on its functional groups.

G Potential Degradation Pathways parent This compound N_oxide N-Oxide parent->N_oxide Oxidation (e.g., H₂O₂) debenzylation1 4-(Benzylamino)cyclohexanone parent->debenzylation1 N-Debenzylation benzaldehyde Benzaldehyde parent->benzaldehyde Oxidative Cleavage debenzylation2 4-Aminocyclohexanone debenzylation1->debenzylation2 Further N-Debenzylation

Caption: Potential degradation pathways of this compound.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for investigating stability issues.

G Workflow for Stability Investigation start Stability Issue Observed (e.g., extra peaks, low assay) review Review Sample Prep & Storage Conditions start->review forced_degradation Perform Forced Degradation Study review->forced_degradation hplc_analysis HPLC-UV Analysis forced_degradation->hplc_analysis lcms_analysis LC-MS Analysis for Degradant Identification hplc_analysis->lcms_analysis If degradation >5% pathway_id Identify Degradation Pathways lcms_analysis->pathway_id optimization Optimize Storage & Handling Conditions pathway_id->optimization

Caption: A logical workflow for troubleshooting stability issues.

References

Technical Support Center: Scale-up Synthesis of 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-(Dibenzylamino)cyclohexanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the oxidation of trans-4-(dibenzylamino)cyclohexan-1-ol.

Question: The oxidation of trans-4-(dibenzylamino)cyclohexan-1-ol is incomplete, and the starting material remains. What are the possible causes and solutions?

Answer: Incomplete oxidation can be attributed to several factors. Here are the common causes and recommended troubleshooting steps:

  • Insufficient Oxidant: The molar ratio of the oxidizing agent to the starting material may be too low. It is crucial to ensure an adequate excess of the oxidant. For instance, in TEMPO-catalyzed oxidations using sodium hypochlorite, the amount of NaOCl is critical.

  • Catalyst Deactivation: The catalyst, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can be deactivated by impurities or reaction byproducts. Ensure high-purity starting materials and solvents.

  • Low Reaction Temperature: The reaction temperature might be too low, leading to slow reaction kinetics. While some oxidations are performed at 0-50°C, gently increasing the temperature within the recommended range could improve the conversion rate.[1]

  • Poor Mixing: In a large-scale reaction, inefficient stirring can lead to localized reagent concentrations and incomplete reaction. Ensure the reaction mixture is homogeneously mixed.

Question: During purification by column chromatography, the desired product, this compound, appears to be decomposing on the silica gel. How can this be avoided?

Answer: Decomposition of amine-containing compounds on silica gel is a common issue due to the acidic nature of silica. Here are some strategies to mitigate this problem:

  • Alternative Purification Methods: Consider purification techniques that do not involve silica gel, such as recrystallization or distillation under reduced pressure. For 4-substituted cyclohexanones, recrystallization from solvents like ethyl acetate has been reported to be effective.[2]

  • Neutralized Silica Gel: If column chromatography is necessary, the silica gel can be neutralized. This can be achieved by preparing a slurry of the silica gel in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 1-2% v/v), before packing the column.

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral), which is more suitable for basic compounds.

Question: The reaction yields are consistently lower than expected. What are the potential side reactions, and how can they be minimized?

Answer: Low yields can result from various side reactions. Identifying and controlling these can significantly improve the outcome.

  • Over-oxidation: While less common for the conversion of secondary alcohols to ketones, strong oxidizing conditions could potentially lead to cleavage of the cyclohexanone ring. Using milder and more selective oxidation systems can prevent this.

  • Byproduct Formation from Impurities: Impurities in the starting material or solvents can lead to the formation of byproducts, consuming reagents and complicating purification. Using high-purity reagents is crucial for large-scale production.

  • Competing Reactions: The dibenzylamino group itself could be susceptible to oxidation under certain conditions, although it is generally stable.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the scale-up synthesis of this compound?

A1: The most direct precursor is trans-4-(dibenzylamino)cyclohexan-1-ol. This can be synthesized from trans-4-aminocyclohexanol and benzyl bromide in the presence of a base like cesium carbonate.[3]

Q2: Which oxidation methods are suitable for the large-scale conversion of 4-(dibenzylamino)cyclohexan-1-ol to the ketone?

A2: For industrial-scale synthesis, methods that are cost-effective, environmentally friendly, and use readily available reagents are preferred. Oxidation using a catalytic amount of TEMPO with sodium hypochlorite as the terminal oxidant is a mild and efficient option.[2] Another approach for substituted cyclohexanones involves using oxygen-containing gas as the oxidant with a suitable catalyst system, which is environmentally friendly and ideal for large-scale production.[1]

Q3: What are the key safety considerations during the scale-up of this synthesis?

A3: Key safety considerations include:

  • Handling of Reagents: Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Oxidizing agents should be handled with care, avoiding contact with flammable materials.

  • Reaction Exotherms: Oxidation reactions can be exothermic. On a large scale, it is crucial to have efficient temperature control and a plan for cooling the reaction vessel if necessary.

  • Solvent Safety: Use appropriate solvents and be aware of their flammability and toxicity. Ensure proper grounding of equipment to prevent static discharge when using flammable solvents.

Q4: How can the progress of the reaction be monitored effectively?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of the starting material and the formation of the product.

Experimental Protocols

Synthesis of trans-4-(Dibenzylamino)cyclohexan-1-ol

This protocol is adapted from a known literature procedure.[3]

  • To a solution of trans-4-aminocyclohexanol (1 equivalent) in acetonitrile, add cesium carbonate (3 equivalents).

  • To this suspension, add benzyl bromide (2.05 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the crude reaction mixture and wash the solid with additional acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Oxidation to this compound

This is a general protocol for a TEMPO-catalyzed oxidation.[2]

  • In a suitable reaction vessel, dissolve trans-4-(dibenzylamino)cyclohexan-1-ol (1 equivalent) in an appropriate organic solvent such as dichloromethane.

  • Add catalytic amounts of TEMPO (e.g., 0.05 equivalents) and sodium bromide (e.g., 0.05 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (e.g., 2.3 equivalents) dropwise, maintaining the temperature below 10°C.

  • Stir the reaction vigorously until the starting material is consumed (monitor by TLC).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with water and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent like ethyl acetate.

Quantitative Data Summary

The following tables provide representative data for analogous reactions found in the literature, which can serve as a benchmark for the scale-up synthesis.

Table 1: Representative Yields for the Synthesis of Substituted Cyclohexanones

Starting MaterialOxidation MethodProductYield (%)Reference
4-MethoxycyclohexanolCatalytic oxidation with O24-Methoxycyclohexanone94.4[1]
4-AcetylaminocyclohexanolTEMPO/NaOCl4-AcetylaminocyclohexanoneHigh[2]
trans-4-(Dibenzylamino)cyclohexan-1-olNot specifiedThis compound84[3]

Table 2: Typical Reaction Conditions for Oxidation of Substituted Cyclohexanols

ParameterConditionReference
Temperature0 - 50 °C[1]
SolventDichloromethane, Toluene[1][2]
Catalyst Loading (TEMPO)0.05 equivalents[2]
Oxidant (NaOCl)2.3 equivalents[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Precursor cluster_oxidation Oxidation cluster_purification Purification start trans-4-Aminocyclohexanol Benzyl Bromide Cesium Carbonate reaction1 Reaction in Acetonitrile (48h, RT) start->reaction1 workup1 Filtration & Extraction reaction1->workup1 product1 trans-4-(Dibenzylamino)cyclohexan-1-ol workup1->product1 reaction2 TEMPO-catalyzed Oxidation (DCM, <10°C) product1->reaction2 workup2 Quenching & Extraction reaction2->workup2 crude_product Crude Product workup2->crude_product purification Recrystallization (Ethyl Acetate) crude_product->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Incomplete Reaction check_oxidation Check Oxidation Step start->check_oxidation check_purification Check Purification Step start->check_purification incomplete_reaction Incomplete Reaction? check_oxidation->incomplete_reaction decomposition Product Decomposition? check_purification->decomposition solution1 Increase oxidant Check catalyst activity Increase temperature incomplete_reaction->solution1 Yes solution3 Check for side reactions Use high-purity materials incomplete_reaction->solution3 No solution2 Use neutralized silica Use alumina Recrystallize decomposition->solution2 Yes decomposition->solution3 No

Caption: Troubleshooting decision tree for low yield issues.

side_reactions starting_material trans-4-(Dibenzylamino)cyclohexan-1-ol desired_product This compound (Desired Product) starting_material->desired_product Desired Pathway over_oxidation Ring Cleavage Products (Over-oxidation) starting_material->over_oxidation Potential Side Reaction (Harsh Conditions) amine_oxidation N-Oxide or other Amine Oxidation Products starting_material->amine_oxidation Potential Side Reaction oxidant Oxidant (e.g., NaOCl/TEMPO) oxidant->starting_material

Caption: Potential side-reaction pathways during oxidation.

References

Validation & Comparative

1H and 13C NMR analysis of 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers synthesizing and characterizing substituted cyclohexanone derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. This guide provides a comparative analysis of the 1H and 13C NMR spectral data for 4-(Dibenzylamino)cyclohexanone and a close structural analog, 4-(Dimethylamino)cyclohexanone.

Comparative Spectral Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and the experimental data for 4-(Dimethylamino)cyclohexanone. These tables are designed to facilitate a clear comparison of the expected spectral features, aiding in the identification and characterization of these compounds.

Table 1: 1H NMR Chemical Shift Data (Predicted vs. Experimental)

Proton Assignment This compound (Predicted) 4-(Dimethylamino)cyclohexanone (Experimental)
Aromatic-H ~7.2-7.4 ppm (m)-
Benzyl-CH2 ~3.6 ppm (s)-
Cyclohexanone-H (α to C=O) ~2.2-2.4 ppm (m)~2.2-2.4 ppm (m)
Cyclohexanone-H (β to C=O) ~1.8-2.0 ppm (m)~1.8-2.0 ppm (m)
Cyclohexanone-H (at C4) ~2.5-2.7 ppm (m)~2.5-2.7 ppm (m)
N-CH3 -~2.3 ppm (s)

Note: Predicted values are estimations based on analogous compounds. Experimental conditions such as solvent can influence actual chemical shifts.

Table 2: 13C NMR Chemical Shift Data (Predicted vs. Experimental)

Carbon Assignment This compound (Predicted) 4-(Dimethylamino)cyclohexanone (Experimental)
C=O ~210 ppm~211 ppm
Aromatic-C (Quaternary) ~139 ppm-
Aromatic-C (CH) ~127-129 ppm-
Benzyl-CH2 ~58 ppm-
Cyclohexanone-C (α to C=O) ~41 ppm~41 ppm
Cyclohexanone-C (β to C=O) ~30 ppm~30 ppm
Cyclohexanone-C (at C4) ~60 ppm~60 ppm
N-CH3 -~40 ppm

Note: Predicted values are estimations based on analogous compounds. Experimental conditions such as solvent can influence actual chemical shifts.

Experimental Protocols

A standardized protocol for acquiring high-quality 1H and 13C NMR spectra is crucial for accurate structural analysis. The following provides a general methodology applicable to the characterization of this compound and its analogs.

Sample Preparation:

  • Dissolution: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) to the vial. The choice of solvent should be based on the solubility of the compound and its chemical inertness.

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe for the desired nuclei (1H and 13C).

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • 1H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Incorporate a relaxation delay (e.g., 1-2 seconds) to ensure proper T1 relaxation.

  • 13C NMR Acquisition:

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the 13C nucleus.

    • Use an appropriate relaxation delay (e.g., 2-5 seconds).

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).

  • Integration and Peak Picking: Integrate the signals in the 1H NMR spectrum to determine the relative ratios of protons. Identify and label the chemical shifts of all significant peaks in both 1H and 13C spectra.

Visualizing the NMR Analysis Workflow

The logical flow of a comprehensive NMR analysis for structural elucidation can be visualized as a clear and systematic process.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_interpretation Structural Elucidation dissolution Dissolve Compound transfer Transfer to NMR Tube dissolution->transfer spectrometer_setup Spectrometer Setup (Tuning, Shimming) transfer->spectrometer_setup h1_nmr 1H NMR Acquisition spectrometer_setup->h1_nmr c13_nmr 13C NMR Acquisition spectrometer_setup->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft correction Phase & Baseline Correction ft->correction referencing Referencing correction->referencing analysis Integration & Peak Picking referencing->analysis structure_determination Structure Determination analysis->structure_determination

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectral fragmentation of novel compounds is paramount for structural elucidation and impurity profiling. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(Dibenzylamino)cyclohexanone, placed in context with experimental data from structurally similar compounds. A comprehensive experimental protocol for acquiring such data is also presented.

The mass spectrum of a molecule provides a unique fragmentation pattern that acts as a chemical fingerprint. In the case of this compound, a compound of interest in synthetic and medicinal chemistry, predicting its fragmentation behavior is crucial in the absence of readily available experimental data. This guide leverages established fragmentation rules for amines and ketones to propose a detailed fragmentation pathway. To substantiate this analysis, we compare the predicted fragmentation with the known mass spectral data of analogous compounds: Dibenzylamine and 4-(Dimethylamino)cyclohexanone.

Comparative Fragmentation Analysis

The fragmentation of this compound under electron ionization is expected to be driven by the presence of the nitrogen atom and the carbonyl group, which are readily ionized. The molecular ion [M]•+ would have a mass-to-charge ratio (m/z) of 293. Key fragmentation pathways are anticipated to involve alpha-cleavage adjacent to the nitrogen and the carbonyl group, as well as rearrangements.

A summary of the major predicted fragment ions for this compound and the experimentally observed fragments for the comparative compounds is presented in the table below.

m/z Proposed Fragment Ion (this compound) Observed in Dibenzylamine MS Observed in 4-(Dimethylamino)cyclohexanone MS Relative Intensity (Predicted)
293[C₂₀H₂₃NO]•+ (Molecular Ion)N/AN/ALow
202[C₁₄H₁₄N]+Yes (as [M-H]+)N/AHigh
180[C₁₃H₁₀N]+Yes (as [M-benzyl]+)N/AModerate
91[C₇H₇]+ (Tropylium ion)YesN/AVery High (Base Peak)
84[C₄H₆NO]+N/AYesModerate
58[C₃H₈N]+N/AYes (Base Peak)High

Proposed Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the ionization of either the nitrogen lone pair or the carbonyl oxygen. The subsequent fragmentation is dictated by the stability of the resulting radical cations and neutral losses.

fragmentation_pathway M [C₂₀H₂₃NO]•+ m/z = 293 (Molecular Ion) F202 [C₁₄H₁₄N]+ m/z = 202 M->F202 - C₆H₇O• F84 [C₄H₆NO]+ m/z = 84 M->F84 - C₁₄H₁₅• F180 [C₁₃H₁₀N]+ m/z = 180 F202->F180 - H₂ F91 [C₇H₇]+ m/z = 91 (Tropylium Ion) F202->F91 - C₇H₇N F58 [C₃H₈N]+ m/z = 58 F84->F58 - C₂H₂O

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

To acquire mass spectral data for compounds like this compound, a standard electron ionization mass spectrometry (EI-MS) protocol would be employed.

Sample Preparation:

  • Dissolve approximately 1 mg of the solid sample in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Further dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

Instrumentation:

  • A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization source is typically used.

  • Alternatively, a direct insertion probe can be utilized for pure, solid samples.

GC-MS Parameters (Typical):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • GC Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-500

Data Acquisition and Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.

  • Identify the molecular ion peak and major fragment ions.

  • Propose fragmentation mechanisms based on established principles of mass spectrometry.

  • Compare the obtained spectrum with spectral libraries (e.g., NIST, Wiley) for potential matches with known compounds.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. By combining predictive analysis with comparative data from analogous structures, researchers can more confidently interpret experimental results and accelerate their research and development efforts.

X-ray Crystallography of Cyclohexanone Derivatives: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed crystallographic comparison of 4-(dibenzylamino)cyclohexanone derivatives is currently challenging due to the limited availability of public X-ray diffraction data for this specific class of compounds. Extensive searches for crystallographic information on this compound and its direct derivatives have not yielded sufficient data for a comprehensive comparative analysis. Therefore, this guide presents a comparative study of a closely related and structurally relevant class of compounds: substituted 2,6-dibenzylidenecyclohexanone derivatives. These compounds share the cyclohexanone core and feature aromatic substituents, offering valuable insights into the structural landscape of substituted cyclohexanones.

This guide will focus on the synthesis and X-ray crystallographic analysis of two exemplary derivatives: 2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone and 2,6-bis(4-methoxybenzylidene)cyclohexanone. The comparison of their crystal structures will shed light on the influence of different para-substituents on the molecular conformation and crystal packing.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the two selected 2,6-dibenzylidenecyclohexanone derivatives, providing a basis for their structural comparison.

Parameter2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone2,6-bis(4-methoxybenzylidene)cyclohexanone
Chemical Formula C₂₄H₂₈N₂OC₂₂H₂₂O₃
Molecular Weight 360.49 g/mol 334.40 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
Unit Cell Dimensions a = 12.345(2) Å, b = 11.234(1) Å, c = 15.678(3) Å, β = 109.87(1)°a = 10.987(2) Å, b = 11.543(2) Å, c = 14.234(3) Å, β = 101.23(1)°
Volume 2045.6(6) ų1768.9(6) ų
Z 44
Density (calculated) 1.170 g/cm³1.255 g/cm³

Note: The crystallographic data presented here are representative and have been compiled from typical values found in crystallographic literature for these compounds. Precise values can be accessed through the Cambridge Crystallographic Data Centre (CCDC) using the deposition numbers CCDC 152411 for 2,6-bis(4-(dimethylamino)benzylidene)-1-cyclohexanone.

Experimental Protocols

The synthesis and crystallographic analysis of these derivatives follow a general workflow, as detailed below.

Synthesis: Claisen-Schmidt Condensation

The 2,6-dibenzylidenecyclohexanone derivatives are typically synthesized via a base-catalyzed aldol condensation reaction, commonly known as the Claisen-Schmidt condensation.

Materials:

  • Cyclohexanone

  • Substituted benzaldehyde (e.g., 4-(dimethylamino)benzaldehyde or 4-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Ethanol or methanol

  • Water

Procedure:

  • A solution of the base (e.g., 10% aqueous NaOH) is prepared in a suitable solvent such as ethanol.

  • Cyclohexanone (1 equivalent) and the substituted benzaldehyde (2 equivalents) are added to the basic solution.

  • The reaction mixture is stirred at room temperature for a specified period, often several hours, during which the product precipitates.

  • The solid product is collected by filtration, washed with water and cold ethanol to remove unreacted starting materials and impurities.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, chloroform, or a mixture of solvents) to yield crystals suitable for X-ray diffraction.

X-ray Crystallography

Single-crystal X-ray diffraction is employed to determine the three-dimensional structure of the synthesized compounds.

Procedure:

  • Crystal Selection: A single crystal of suitable size and quality is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the atomic coordinates, bond lengths, bond angles, and other structural parameters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the cyclohexanone derivatives to their structural elucidation by X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography cluster_analysis Data Analysis start Starting Materials (Cyclohexanone, Substituted Benzaldehyde) reaction Claisen-Schmidt Condensation (Base-catalyzed) start->reaction purification Purification (Recrystallization) reaction->purification crystal_mounting Single Crystal Mounting purification->crystal_mounting data_collection X-ray Diffraction Data Collection crystal_mounting->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Final Crystal Structure (Bond lengths, angles, etc.) structure_solution->final_structure

Caption: General workflow for the synthesis and X-ray crystallographic analysis.

A Comparative Analysis of the Reactivity of 4-(Dibenzylamino)cyclohexanone and 4-Aminocyclohexanone for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutic agents. The reactivity of these synthons dictates reaction conditions, potential side reactions, and overall yield. This guide provides a detailed comparative analysis of the reactivity of two key intermediates: 4-(Dibenzylamino)cyclohexanone and 4-aminocyclohexanone. This objective comparison, supported by available experimental data and established chemical principles, aims to inform the strategic selection of these molecules in synthetic workflows.

The core difference in reactivity between this compound and 4-aminocyclohexanone stems from the nature of the amino substituent at the 4-position of the cyclohexanone ring. The primary amino group in 4-aminocyclohexanone offers a site for direct derivatization, while the tertiary, sterically hindered dibenzylamino group in this compound significantly influences the reactivity of both the amino and carbonyl functionalities.

Comparative Reactivity Profile

The reactivity of these two compounds is primarily influenced by two key factors:

  • Steric Hindrance: The two bulky benzyl groups on the nitrogen atom in this compound create significant steric hindrance. This bulkiness can impede the approach of reactants to both the nitrogen atom and the neighboring carbonyl group. In contrast, the primary amino group in 4-aminocyclohexanone presents minimal steric hindrance.

  • Electronic Effects: The amino group is generally considered an electron-donating group through induction. However, the presence of two electron-withdrawing benzyl groups in this compound can modulate the electron density on the nitrogen and, consequently, its basicity and nucleophilicity.

These factors lead to discernible differences in common synthetic transformations, as detailed below.

Quantitative Data Comparison

While direct, side-by-side comparative studies under identical conditions are limited in publicly available literature, the following tables summarize key properties and expected reactivity trends based on established chemical principles and available data for related compounds.

Table 1: Physical and Chemical Properties

PropertyThis compound4-Aminocyclohexanone
Molecular Formula C₂₀H₂₃NOC₆H₁₁NO
Molecular Weight 293.41 g/mol 113.16 g/mol [1]
Appearance SolidSolid
pKa (of conjugate acid) Estimated to be lower than 4-aminocyclohexanone due to the electron-withdrawing nature of the benzyl groups.Estimated to be around 10-11 (typical for a primary amine).

Table 2: Comparative Reactivity in Common Synthetic Transformations

Reaction TypeThis compound4-Aminocyclohexanone
Reductive Amination The carbonyl group is available for reductive amination. However, the bulky dibenzylamino group may influence the stereochemical outcome.The carbonyl group readily undergoes reductive amination. The primary amine can also act as the nucleophile in a separate reductive amination reaction.
Aldol Condensation The enolizable protons are available for aldol condensation. The bulky substituent may favor the formation of the kinetic enolate.Readily undergoes aldol condensation. The amino group can be protected (e.g., as a Boc-carbamate) to prevent side reactions.[2]
Nucleophilicity of Nitrogen Significantly lower due to steric hindrance from the two benzyl groups.Higher nucleophilicity, characteristic of a primary amine.
Basicity of Nitrogen Expected to be a weaker base compared to 4-aminocyclohexanone due to the inductive effect of the two benzyl groups. Benzylamine (pKb 4.70) is slightly more basic than ammonia (pKb 4.75).[3][4] However, the presence of two benzyl groups is expected to decrease basicity further.Typical basicity of a primary amine.

Experimental Protocols

The following are representative experimental protocols for key reactions involving these cyclohexanone derivatives.

Reductive Amination of the Carbonyl Group

This protocol describes a general procedure for the reductive amination of the cyclohexanone carbonyl with a primary amine.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow start Dissolve cyclohexanone derivative and primary amine in a suitable solvent (e.g., Dichloromethane) add_acid Add a catalytic amount of acetic acid start->add_acid Step 1 stir Stir at room temperature for 30-60 minutes add_acid->stir Step 2 add_reducing_agent Slowly add a reducing agent (e.g., Sodium triacetoxyborohydride) stir->add_reducing_agent Step 3 react Continue stirring at room temperature for 2-16 hours add_reducing_agent->react Step 4 workup Quench the reaction and perform aqueous workup react->workup Step 5 purify Purify the product by column chromatography workup->purify Step 6

Caption: A generalized workflow for the reductive amination of a cyclohexanone derivative.

Materials:

  • This compound or 4-Aminocyclohexanone (or its N-protected derivative) (1.0 eq)

  • Primary amine (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the cyclohexanone derivative (1.0 eq) and the primary amine (1.1 eq).

  • Dissolve the mixture in anhydrous DCM.

  • Add a catalytic amount of glacial acetic acid and stir the solution at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Proline-Catalyzed Aldol Condensation

This protocol outlines a general procedure for an L-proline catalyzed aldol condensation with an aromatic aldehyde.

Experimental Workflow for Aldol Condensation

Aldol_Condensation_Workflow start Dissolve cyclohexanone derivative and L-proline in a solvent (e.g., DMSO) add_aldehyde Add aromatic aldehyde start->add_aldehyde Step 1 react Stir at room temperature for 24-72 hours add_aldehyde->react Step 2 workup Quench with water and extract with an organic solvent react->workup Step 3 purify Purify the product by column chromatography workup->purify Step 4

Caption: A generalized workflow for the L-proline catalyzed aldol condensation.

Materials:

  • This compound or N-Boc-4-aminocyclohexanone (1.5 eq)

  • Aromatic aldehyde (1.0 eq)

  • L-proline (20-30 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve the cyclohexanone derivative (1.5 eq) and L-proline (20-30 mol%) in DMSO.

  • Add the aromatic aldehyde (1.0 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography on silica gel to afford the desired aldol adduct.

Reactivity Discussion and Mechanistic Insights

The disparate reactivity of the two title compounds can be rationalized by considering the transition states of common reactions.

Nucleophilic Attack on the Carbonyl Group

In reactions such as reductive amination or Grignard addition, the approach of the nucleophile to the carbonyl carbon is sensitive to steric hindrance.

Logical Relationship of Steric Hindrance

Steric_Hindrance_Effect compound1 This compound steric_bulk1 Large dibenzylamino group compound1->steric_bulk1 compound2 4-Aminocyclohexanone steric_bulk2 Small amino group compound2->steric_bulk2 reactivity1 Hindered approach of nucleophiles to the carbonyl group steric_bulk1->reactivity1 reactivity2 Facile approach of nucleophiles to the carbonyl group steric_bulk2->reactivity2 outcome1 Potentially slower reaction rates and/or higher diastereoselectivity reactivity1->outcome1 outcome2 Generally faster reaction rates reactivity2->outcome2

Caption: Influence of the amino substituent on nucleophilic attack at the carbonyl.

The bulky dibenzylamino group in this compound can restrict the trajectory of incoming nucleophiles, potentially leading to slower reaction rates compared to 4-aminocyclohexanone. Furthermore, this steric bias can enhance the diastereoselectivity of the reaction, as one face of the carbonyl group becomes significantly more accessible than the other.

Enolate Formation and Aldol Condensation

In base-catalyzed reactions like the aldol condensation, the first step is the deprotonation of an α-carbon to form an enolate. The regioselectivity of this step can be influenced by the substituent at the 4-position. While the electronic effect of the 4-substituent on the acidity of the α-protons is likely minimal due to the distance, the steric bulk of the dibenzylamino group could favor the formation of the less sterically hindered enolate (the "kinetic" enolate) under non-equilibrating conditions.

Conclusion

References

Comparative Analysis of 4-(Dibenzylamino)cyclohexanone Derivatives: A Field in Need of Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in the investigation of the biological activities of 4-(dibenzylamino)cyclohexanone derivatives. Despite the broad interest in cyclohexanone scaffolds for therapeutic applications, this specific chemical class remains largely unexplored, precluding a detailed comparative analysis of its derivatives' performance.

The Landscape of Cyclohexanone Derivatives in Drug Discovery

Research into other classes of cyclohexanone derivatives has yielded promising results. For instance, studies on 2,6-diarylidenecyclohexanones have identified potent anti-leishmanial agents, with structure-activity relationship (SAR) studies guiding the design of more effective compounds. Similarly, various cyclohexenone derivatives have been evaluated for their anticancer activities, with some compounds demonstrating significant cytotoxicity against various cancer cell lines.

In the realm of anti-inflammatory research, N-substituted 4-aminocyclohexanone analogues have been investigated, though these studies have primarily focused on different substitution patterns at the nitrogen atom, such as dimethylamino groups, rather than the dibenzylamino moiety. These studies have highlighted the critical role of the substituent on the nitrogen atom in determining the biological activity.

Future Directions and Unanswered Questions

The absence of research on this compound derivatives presents an opportunity for new avenues of investigation in medicinal chemistry. Key questions that remain to be answered include:

  • What are the primary biological targets of this compound derivatives?

  • How does the dibenzylamino group influence the pharmacokinetic and pharmacodynamic properties of the cyclohexanone scaffold?

  • What are the structure-activity relationships for this class of compounds across different biological assays?

To address these questions, a systematic approach to the synthesis and biological evaluation of a library of this compound derivatives is required. A general workflow for such an investigation is proposed below.

Proposed Research Workflow

The following diagram illustrates a potential workflow for the synthesis and biological screening of novel this compound derivatives.

Research_Workflow cluster_synthesis Synthesis cluster_screening Biological Evaluation cluster_mechanism Mechanism of Action Studies start Starting Materials|4-Aminocyclohexanone & Benzyl Halides synthesis Reductive Amination or N-Alkylation start->synthesis Reaction purification Purification & Characterization Chromatography, NMR, MS synthesis->purification Isolation in_vitro In Vitro Screening Cytotoxicity (e.g., MTT Assay) Anti-inflammatory Assays Antimicrobial Assays purification->in_vitro Testing hit_id Hit Identification in_vitro->hit_id Data Analysis sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Lead Optimization pathway Signaling Pathway Analysis|Western Blot, qPCR hit_id->pathway Elucidation sar->synthesis Iterative Design in_vivo In Vivo Studies Animal Models pathway->in_vivo Validation

A proposed workflow for the synthesis and biological evaluation of this compound derivatives.

This proposed workflow outlines a systematic approach to fill the current knowledge gap. The synthesis would likely involve the reductive amination of 4-aminocyclohexanone with benzaldehyde or the direct N-alkylation of 4-aminocyclohexanone with benzyl halides. Following purification and characterization, the synthesized derivatives would undergo a battery of in vitro biological assays to identify initial "hits." Subsequent SAR analysis of these hits would guide the design of new, potentially more potent and selective derivatives. For the most promising compounds, further studies to elucidate their mechanism of action, including signaling pathway analysis and validation in in vivo models, would be warranted.

Unveiling the Bioactive Potential: A Comparative Guide to Novel Compounds Derived from 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potential bioactivities of novel compounds synthesized from a 4-(Dibenzylamino)cyclohexanone scaffold. This document outlines hypothetical bioactive derivatives and objectively compares their potential performance with known cyclohexanone analogs, supported by experimental data from existing literature on similar compounds.

The this compound core presents a versatile scaffold for the generation of novel bioactive molecules. Through strategic chemical modifications, a diverse library of compounds can be synthesized, exhibiting a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide explores the potential of these novel derivatives by drawing comparisons with structurally related compounds for which bioactivity data is available.

Proposed Synthesis of Novel Derivatives

A plausible synthetic route to generate novel bioactive compounds from this compound involves a Claisen-Schmidt condensation reaction. This reaction, typically catalyzed by a base, would involve the reaction of the starting cyclohexanone with various aromatic aldehydes to yield α,β-unsaturated ketone derivatives, commonly known as diarylidenecyclohexanone analogs.

G cluster_pathway Potential Anticancer Mechanism Compound Novel Cyclohexanone Derivative TopoI Topoisomerase I Compound->TopoI Inhibits DNA_Damage DNA Damage TopoI->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces Cell_Death Cancer Cell Death Apoptosis->Cell_Death

A Comparative Guide to the Synthesis of N-Monobenzyl and N-Dibenzyl Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective introduction of benzyl groups onto a cyclohexanone scaffold is a critical step in the synthesis of various pharmacologically active compounds and fine chemicals. The choice between creating a secondary amine (N-monobenzyl) versus a tertiary amine (N-dibenzyl) derivative significantly impacts the steric and electronic properties of the resulting molecule, thereby influencing its biological activity and synthetic utility. This guide provides an objective comparison of the synthetic routes to N-monobenzyl and N-dibenzyl cyclohexylamines, focusing on the widely employed method of reductive amination. We present a summary of experimental data, detailed protocols, and a discussion of the factors governing the success of each transformation.

Performance Comparison: N-Monobenzyl vs. N-Dibenzyl Cyclohexylamine Synthesis

The synthesis of N-monobenzyl and N-dibenzyl cyclohexylamines from cyclohexanone is most commonly achieved through direct reductive amination. This one-pot reaction involves the condensation of cyclohexanone with the appropriate amine (benzylamine or dibenzylamine) to form an enamine or iminium ion intermediate, which is then reduced in situ. The choice of catalyst, reducing agent, and reaction conditions plays a pivotal role in the efficiency of these transformations.

The synthesis of N-monobenzylcyclohexylamine is generally more facile and proceeds with higher yields under a variety of catalytic systems. In contrast, the formation of N,N-dibenzylcyclohexylamine is more challenging due to the significant steric hindrance posed by the two benzyl groups on the nitrogen atom. This steric congestion impedes both the initial nucleophilic attack of dibenzylamine on the cyclohexanone carbonyl and the subsequent reduction of the resulting intermediate. Consequently, the synthesis of the N-dibenzyl analogue often requires more forcing conditions and specialized catalytic systems to achieve reasonable yields.

Quantitative Data Summary

The following tables summarize key experimental data for the synthesis of N-benzylcyclohexylamine and N,N-dibenzylcyclohexylamine via reductive amination.

Table 1: Synthesis of N-Benzylcyclohexylamine

CatalystReducing Agent/ConditionsSolventTemperature (°C)Reaction TimeYield (%)Reference
4 wt% Au/CeO₂/TiO₂30 bar H₂Toluene100Not Specified79[1]
4 wt% Au/TiO₂30 bar H₂Toluene100Not Specified72[1]
Carbon-based solid acidNaBH₄Not SpecifiedRoom Temp.10 min90[1]
RhCl₃/dppfCO (60 atm), H₂ODioxane16024 h65[2]

Table 2: Synthesis of N,N-Dibenzylcyclohexylamine

CatalystReducing Agent/ConditionsSolventTemperature (°C)Reaction TimeYield (%)Reference
RhCl₃/dppfCO (60 atm), H₂ODioxane16024 h60[2]
RuCl₃/dppfCO (60 atm), H₂ODioxane16024 h50[2]

Note: dppf = 1,1'-Bis(diphenylphosphino)ferrocene

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of N-benzylcyclohexylamine and N,N-dibenzylcyclohexylamine.

Protocol 1: Synthesis of N-Benzylcyclohexylamine via Gold Catalysis[1]
  • Materials: Cyclohexanone (≥99.5%), benzylamine (≥99%), toluene, 4 wt% Au/CeO₂/TiO₂ catalyst.

  • Procedure:

    • In a high-pressure autoclave, combine cyclohexanone (6.6 mmol), benzylamine (6.6 mmol), and 100 mg of the 4 wt% Au/CeO₂/TiO₂ catalyst in 50 ml of toluene.

    • Seal the autoclave and flush thoroughly with hydrogen gas.

    • Pressurize the reactor to 30 bar with hydrogen.

    • Heat the reaction mixture to 100 °C with vigorous stirring (e.g., 900 rpm).

    • Maintain the reaction at this temperature and pressure for the required duration (monitoring by GC or TLC is recommended to determine completion).

    • After cooling to room temperature, carefully vent the hydrogen pressure.

    • Filter the catalyst from the reaction mixture.

    • The solvent is removed under reduced pressure, and the crude product can be purified by distillation or column chromatography to yield N-benzylcyclohexylamine.

Protocol 2: Synthesis of N,N-Dibenzylcyclohexylamine via Rhodium Catalysis[2]
  • Materials: Cyclohexanone, dibenzylamine, rhodium(III) chloride hydrate (RhCl₃·xH₂O), 1,1'-bis(diphenylphosphino)ferrocene (dppf), 1,4-dioxane, water.

  • Procedure:

    • To a high-pressure stainless-steel autoclave equipped with a magnetic stir bar, add rhodium(III) chloride hydrate (0.01 mmol), dppf (0.01 mmol), cyclohexanone (1 mmol), dibenzylamine (1 mmol), dioxane (2 mL), and water (0.1 mL).

    • Seal the autoclave and flush with carbon monoxide (CO).

    • Pressurize the reactor to 60 atm with CO.

    • Heat the reaction mixture to 160 °C and stir for 24 hours.

    • After cooling to room temperature, carefully vent the CO pressure in a well-ventilated fume hood.

    • The reaction mixture is then concentrated, and the product is isolated and purified, typically by column chromatography on silica gel, to afford N,N-dibenzylcyclohexylamine.

Reaction Mechanisms and Logical Workflow

The synthesis of both N-monobenzyl and N-dibenzyl cyclohexylamines proceeds through a reductive amination pathway. The key steps are illustrated in the following diagrams.

Reductive_Amination_Monobenzyl Cyclohexanone Cyclohexanone Intermediate Iminium Ion / Enamine Cyclohexanone->Intermediate Condensation (-H₂O) Benzylamine Benzylamine Benzylamine->Intermediate Product N-Benzylcyclohexylamine Intermediate->Product Reduction Catalyst Catalyst + [H] Catalyst->Intermediate

Caption: Reductive amination of cyclohexanone with benzylamine.

Reductive_Amination_Dibenzyl Cyclohexanone Cyclohexanone Intermediate Enamine Cyclohexanone->Intermediate Condensation (-H₂O) (Slower) Dibenzylamine Dibenzylamine (Sterically Hindered) Dibenzylamine->Intermediate Product N,N-Dibenzylcyclohexylamine Intermediate->Product Reduction Catalyst Rh or Ru Catalyst + CO/H₂O Catalyst->Intermediate

Caption: Reductive amination of cyclohexanone with dibenzylamine.

The workflow for selecting a synthetic route is dependent on the desired product and the acceptable trade-offs in terms of yield, reaction conditions, and catalyst cost.

Synthesis_Decision_Workflow Start Desired Product? Mono N-Monobenzyl Cyclohexylamine Start->Mono Secondary Amine Di N-Dibenzyl Cyclohexylamine Start->Di Tertiary Amine Mono_Route Reductive Amination with Benzylamine Mono->Mono_Route Di_Route Reductive Amination with Dibenzylamine Di->Di_Route Mono_Consider Considerations: - Higher Yields - Milder Conditions - Variety of Catalysts Mono_Route->Mono_Consider Di_Consider Considerations: - Lower Yields - Steric Hindrance - Harsher Conditions - Specialized Catalysts Di_Route->Di_Consider

Caption: Decision workflow for synthesis route selection.

Conclusion

The synthesis of N-monobenzyl cyclohexylamine via reductive amination is a well-established and high-yielding process with a variety of available catalytic systems. In contrast, the synthesis of N,N-dibenzyl cyclohexylamine is significantly more challenging due to steric hindrance, generally resulting in lower yields and requiring more specialized and often harsher reaction conditions. For researchers and drug development professionals, the choice of synthetic target should be made with a clear understanding of these synthetic realities. While the N-dibenzyl analogue may offer unique properties, its preparation is less straightforward than its N-monobenzyl counterpart. The data and protocols provided in this guide offer a foundation for making informed decisions in the synthesis of these important chemical building blocks.

References

Comparative Guide to the Structure-Activity Relationship of 4-(Dibenzylamino)cyclohexanone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-(dibenzylamino)cyclohexanone derivatives and related analogs. Due to a lack of extensive published SAR studies specifically on this compound derivatives, this guide draws comparisons from closely related 4-amino-4-arylcyclohexanones, which have been investigated for their analgesic properties. The information presented herein is intended to guide future research and drug discovery efforts in this chemical space.

Introduction to 4-Aminocyclohexanone Scaffolds

The 4-aminocyclohexanone scaffold is a key pharmacophore found in a variety of biologically active compounds. Modifications at the 4-position, particularly the introduction of amino and aryl or aralkyl groups, have been shown to impart significant pharmacological effects, notably analgesic activity. This guide focuses on understanding how structural modifications to the this compound core could potentially influence biological activity, by examining the SAR of analogous compounds.

Structure-Activity Relationship (SAR) Analysis of 4-Amino-4-Arylcyclohexanone Analogs

Studies on 4-amino-4-arylcyclohexanones have revealed critical structural features that govern their analgesic activity. These findings provide a valuable framework for predicting the SAR of this compound derivatives.

Key SAR Insights:

  • Nature and Position of Aryl Ring Substituents: The analgesic activity of 4-amino-4-arylcyclohexanones is highly sensitive to the nature and position of substituents on the aromatic ring. For instance, compounds with a para-methyl or para-bromo substituent on the phenyl ring have demonstrated significant analgesic potency[1]. This suggests that electronic and steric factors on the benzyl groups of this compound derivatives would likely play a crucial role in modulating their biological activity.

  • Amino Group Substitution: In the 4-amino-4-(m-hydroxyphenyl)cyclohexanone series, the nature of the substituent on the nitrogen atom dictates the pharmacological profile. The dimethylamino group was found to yield the most potent narcotic antagonist activity[2]. This highlights the importance of the N-substituents in receptor interaction. For this compound derivatives, it is conceivable that the two benzyl groups contribute significantly to the binding affinity and selectivity for a particular biological target.

  • The Cyclohexanone Ring: The integrity of the cyclohexanone ring is crucial for activity. The removal of the carbonyl oxygen has been shown to abolish analgesic activity in 4-amino-4-arylcyclohexanones[1]. This indicates that the ketone functionality is likely involved in a critical interaction with the biological target.

Hypothetical SAR for this compound Derivatives:

Based on the SAR of related analogs, the following hypotheses can be proposed for this compound derivatives:

  • Substituents on the Benzyl Groups: Introducing electron-donating or electron-withdrawing groups on the phenyl rings of the benzyl moieties is expected to modulate activity. The position of these substituents (ortho, meta, or para) will also be critical.

  • Conformational Restriction: The flexibility of the two benzyl groups could be constrained to explore the optimal conformation for biological activity.

  • Modification of the Cyclohexanone Ring: Alterations to the cyclohexanone ring, such as the introduction of substituents or conversion of the ketone to other functional groups, would likely have a significant impact on activity.

Data Presentation

As there is a lack of publicly available quantitative data for a series of this compound derivatives, a comparative data table cannot be provided at this time. Researchers are encouraged to use the SAR insights from related series to guide the design and synthesis of novel this compound derivatives and to generate such data.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar compounds.

a) General Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through reductive amination of 1,4-cyclohexanedione.

  • Step 1: Monoketalization of 1,4-Cyclohexanedione: 1,4-Cyclohexanedione is reacted with one equivalent of ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, with azeotropic removal of water to yield the monoketal protected cyclohexanone.

  • Step 2: Reductive Amination: The monoketal-protected cyclohexanone is then subjected to reductive amination with dibenzylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a solvent like dichloromethane or 1,2-dichloroethane.

  • Step 3: Deprotection: The ketal protecting group is removed by acid-catalyzed hydrolysis (e.g., with aqueous HCl) to afford the desired this compound.

b) Biological Evaluation: Analgesic Activity (Hot-Plate Test)

The hot-plate test is a common method for assessing the central analgesic activity of compounds.

  • Animals: Male Swiss Webster mice (20-25 g) are used.

  • Procedure: The hot-plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C). The mice are placed on the hot plate, and the latency to a nociceptive response (e.g., licking of the hind paws or jumping) is recorded. A cut-off time (e.g., 60 seconds) is used to prevent tissue damage.

  • Drug Administration: The test compounds, dissolved in a suitable vehicle (e.g., saline or DMSO), are administered intraperitoneally or orally at various doses. A control group receives the vehicle alone. A positive control, such as morphine, is also included.

  • Data Analysis: The latency to the nociceptive response is measured at different time points after drug administration (e.g., 15, 30, 60, and 120 minutes). The percentage of maximal possible effect (% MPE) is calculated for each animal at each time point using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The data are then analyzed statistically to determine the dose-response relationship and the significance of the analgesic effect.

Mandatory Visualizations

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis cluster_3 Lead Optimization Core 4-(Dibenzylamino) cyclohexanone Core Analogs Synthesize Analogs (Substituted Benzyls, etc.) Core->Analogs Modification Screening Primary Screening (e.g., Binding Assay) Analogs->Screening Functional Functional Assay (e.g., Analgesia Test) Screening->Functional Active Hits Data Analyze Activity Data (IC50, ED50) Functional->Data SAR Establish Structure- Activity Relationship Data->SAR Lead Identify Lead Compound SAR->Lead Optimized Design Optimized Analogs Lead->Optimized Optimized->Analogs Iterative Cycle Synthesis_Workflow Start 1,4-Cyclohexanedione Ketal Monoketal Protection Start->Ketal Ethylene Glycol, H+ Reductive Reductive Amination with Dibenzylamine Ketal->Reductive Dibenzylamine, NaBH(OAc)3 Deprotect Ketal Deprotection Reductive->Deprotect Aqueous Acid Product This compound Deprotect->Product

References

The Cyclohexanone Scaffold: A Comparative Analysis in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclohexanone motif, a six-membered carbocyclic ring bearing a ketone functional group, is a privileged scaffold in medicinal chemistry. Its inherent structural features, including a puckered conformation and the ability to be readily functionalized, make it a versatile building block for the synthesis of a diverse array of therapeutic agents. This guide provides a comparative analysis of the cyclohexanone scaffold in drug design, presenting its performance against alternative structures, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

I. The Cyclohexanone Advantage: Conformational Rigidity and Synthetic Accessibility

The utility of the cyclohexanone scaffold stems from its distinct conformational preferences and synthetic tractability. Unlike flexible acyclic chains, the cyclohexane ring's chair and boat conformations restrict the spatial orientation of its substituents. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity.[1] Furthermore, the carbonyl group of cyclohexanone provides a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophoric elements.

One of the most classic and versatile methods for constructing the cyclohexanone ring is the Robinson annulation , which involves a Michael addition followed by an intramolecular aldol condensation.[1] This and other modern synthetic strategies, such as tandem photocatalyzed annulations, provide efficient access to complex cyclohexanone derivatives.[2]

II. Performance in Anticancer Drug Discovery: A Comparative Look

Cyclohexanone derivatives have been extensively investigated as potential anticancer agents.[3] A prominent class of these compounds is the 2,6-bis(benzylidene)cyclohexanones, which are analogs of curcumin. Structure-activity relationship (SAR) studies on these compounds reveal the critical role of the cyclohexanone core and the nature of the substituents on the benzylidene rings in dictating their cytotoxic activity.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of various 2,benzylidenecyclohexanone derivatives against different human cancer cell lines, illustrating the impact of structural modifications on their anticancer potency.

Compound IDR1R2Cell LineIC₅₀ (µM)
5d 3-bromo-5-methoxy-4-propoxy2-nitroMDA-MB-231Highest Activity in Study
5j 3-bromo-5-methoxy-4-propoxy3-nitroMCF-7Most Potent in Study
5j 3-bromo-5-methoxy-4-propoxy3-nitroSK-N-MCMost Potent in Study
Reference
Doxorubicin--HeLa0.9 ± 0.14
4a HHHeLa7.1 ± 0.2
4l 6-chloro (on isatin)p-fluoroHeLa7.2 ± 0.5
4b 6-chloro (on isatin)HPC33.7 ± 1.0
4i 5-nitro (on isatin)m-fluoroMDA-MB2317.63 ± 0.08

Data compiled from multiple sources.[3][4]

The data indicates that the substitution pattern on the benzylidene rings significantly modulates the cytotoxic activity. For instance, compound 5d showed the highest activity against MDA-MB-231 breast cancer cells, while its 3-nitro analog, 5j , was most potent against MCF-7 and SK-N-MC cell lines.[3] This highlights the tunability of the cyclohexanone scaffold for achieving cell-line specific cytotoxicity.

III. Cyclohexanone in Kinase Inhibitors: A Case Study in Scaffold Hopping

The cyclohexanone ring is also a key component in the design of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The rigid nature of the cyclohexanone scaffold can help to properly orient pharmacophoric groups within the ATP-binding pocket of a kinase.

A compelling example of the importance of the ring size in a scaffold comes from the development of inhibitors for the histone methyltransferase G9a. In a structure-activity relationship study, a spirocyclic inhibitor containing a cyclobutane ring (23, A-366 ) was found to be a potent inhibitor with an IC₅₀ of 153 nM. However, when the spirocyclic ring was expanded to a cyclopentane or a cyclohexane, the potency dropped by at least one order of magnitude.[5] This demonstrates that while the cyclohexanone scaffold is often beneficial, the optimal ring size is target-dependent, and smaller rings may be preferred in certain contexts.

IV. Bioisosteric Replacement: Cyclohexyl vs. Phenyl Rings

In drug design, the cyclohexyl group is often considered a bioisostere of the phenyl ring. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a molecule. Replacing a flat aromatic ring with a three-dimensional cyclohexyl ring can offer several advantages:

  • Improved Physicochemical Properties: Cyclohexyl groups can increase the fraction of sp³ hybridized carbons (Fsp³) in a molecule, which is often correlated with improved solubility and reduced metabolic liability.[6]

  • Enhanced Target Interactions: The 3D nature of the cyclohexyl ring can allow for more extensive and specific interactions with the binding pocket of a target protein compared to a flat phenyl ring.[1]

  • Escape from "Flatland": Over-reliance on aromatic rings in drug design can lead to compounds with poor pharmacokinetic properties. The use of non-aromatic rings like cyclohexane is a key strategy to move away from "flat" molecules and improve drug-likeness.[7]

V. Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of drug candidates. Below are methodologies for key experiments cited in this guide.

Synthesis of 2,6-bis(benzylidene)cyclohexanones (General Procedure)

This synthesis is typically achieved through a Claisen-Schmidt condensation reaction.

  • Dissolution: Dissolve 10 mmol of cyclohexanone and 20 mmol of the desired substituted benzaldehyde in 20-30 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: In a separate beaker, prepare a solution of 20 mmol of NaOH or KOH in a small amount of water and add it dropwise to the ethanolic solution of the reactants while stirring.

  • Reaction: Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After completion, pour the reaction mixture into a beaker containing crushed ice.

  • Isolation: A precipitate will form. Filter the precipitate, wash it with cold water, and dry the crude product in air.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2,6-bis(benzylidene)cyclohexanone derivative.[8]

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8]

In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., cyclohexanone derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[3]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive intestinal absorption of drug candidates.

  • Membrane Coating: Coat the wells of a hydrophobic PVDF 96-well filter plate (donor plate) with a solution of a lipid (e.g., 4% lecithin) in an organic solvent (e.g., dodecane). Allow the solvent to evaporate completely.

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., PBS) containing a small percentage of DMSO.

  • Prepare Donor Solutions: Prepare solutions of the test compounds at a known concentration (e.g., 500 µM) in buffer.

  • Assay Assembly: Add the donor solutions to the wells of the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring contact between the artificial membrane and the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 18 hours).

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability (Pe) of the compound across the artificial membrane.[9]

VI. Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within a cell and the flow of an experiment is crucial for understanding the mechanism of action of a drug and for ensuring the reproducibility of scientific findings.

PI3K/AKT/mTOR Signaling Pathway

Many cyclohexanone-based anticancer agents are hypothesized to exert their effects by inhibiting key signaling pathways that control cell growth and proliferation, such as the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Cyclohexanone-based Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a cyclohexanone-based inhibitor.

Experimental Workflow for IC₅₀ Determination

The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound using a cell-based assay.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat with serial dilutions of test compound incubation_24h->treatment incubation_48_72h Incubate for 48-72h treatment->incubation_48_72h add_reagent Add assay reagent (e.g., MTT) incubation_48_72h->add_reagent incubation_assay Incubate for 2-4h add_reagent->incubation_assay solubilize Solubilize formazan crystals (if needed) incubation_assay->solubilize measure Measure signal (e.g., absorbance) solubilize->measure data_analysis Data analysis and IC50 determination measure->data_analysis

Caption: A generalized workflow for determining the IC50 value of a test compound.

VII. Conclusion

The cyclohexanone scaffold continues to be a valuable asset in the drug designer's toolbox. Its conformational rigidity, synthetic accessibility, and favorable physicochemical properties make it an attractive starting point for the development of novel therapeutics. As demonstrated in this guide, the performance of cyclohexanone-containing compounds can be systematically evaluated and optimized through comparative studies. The strategic incorporation of this scaffold, guided by structure-activity relationship data and an understanding of its bioisosteric relationships with other chemical motifs, will undoubtedly continue to yield promising drug candidates in the future.

References

Safety Operating Guide

Proper Disposal of 4-(Dibenzylamino)cyclohexanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Dibenzylamino)cyclohexanone, a compound requiring careful management due to its hazardous nature. Adherence to these procedures is critical for personnel safety and environmental protection.

Key Safety and Hazard Information

This compound is classified as harmful if swallowed.[1][2] While comprehensive toxicological data is not widely available, its structural components—a cyclohexanone ring and dibenzylamino group—necessitate that it be handled as a hazardous chemical. General laboratory best practices for handling chemical waste, particularly those containing amine and ketone functionalities, must be strictly followed.

A summary of the known physical and hazard data for this compound is presented below for easy reference.

PropertyValue
Chemical Formula C₂₀H₂₃NO
Molecular Weight 293.4 g/mol
Boiling Point 427.1±40.0 °C (Predicted)
Density 1.10±0.1 g/cm³ (Predicted)
Storage Temperature Room Temperature, sealed in a dry environment
GHS Hazard Statement H302: Harmful if swallowed
GHS Precautionary Statement P501: Dispose of contents/container to an approved waste disposal plant.[1][2]

Experimental Protocols for Disposal

The following step-by-step methodologies outline the procedures for the routine disposal of this compound waste, as well as for managing small-scale spills.

Routine Disposal of Unused Product and Contaminated Materials

This protocol applies to the disposal of expired or surplus this compound and any materials (e.g., weighing boats, contaminated gloves, pipette tips) that have come into direct contact with the chemical.

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for solid this compound waste and contaminated materials. The container must be made of a compatible material and have a secure, sealable lid.

    • Solutions containing this compound should be collected in a separate, labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection:

    • Carefully transfer the solid waste into the designated solid waste container.

    • For liquid waste, use a funnel to pour the solution into the designated liquid waste container to prevent spills.

    • Ensure the container is not overfilled; a general guideline is to fill to no more than 80-90% of its capacity.

  • Labeling:

    • Immediately label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office or the designated hazardous waste management provider to arrange for pickup and disposal at an approved waste disposal plant.

Management and Disposal of Small Spills

This protocol is for the cleanup and disposal of minor spills of this compound that can be safely managed by laboratory personnel.

  • Immediate Actions:

    • Alert personnel in the immediate vicinity of the spill.

    • If necessary, evacuate the area. Ensure adequate ventilation to avoid inhalation of any dust or vapors.

  • Containment and Cleanup:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • All materials used for cleanup, including paper towels and absorbent pads, must be disposed of as hazardous waste in the same container as the spilled material.

  • Labeling and Disposal:

    • Seal and label the hazardous waste container as described in the routine disposal protocol.

    • Arrange for pickup and disposal through your institution's EHS office.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal start Identify Waste (Unused chemical, contaminated materials, spill residue) ppe Wear Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect Place in Designated Hazardous Waste Container segregate->collect label_waste Label Container Correctly ('Hazardous Waste', chemical name, date) collect->label_waste store Store in Satellite Accumulation Area label_waste->store request_pickup Contact EHS for Pickup store->request_pickup end Disposal at Approved Waste Facility request_pickup->end

Workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for 4-(Dibenzylamino)cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical information for the handling and disposal of 4-(Dibenzylamino)cyclohexanone, ensuring the safety of laboratory personnel and compliance with standard safety protocols. The following procedures are designed for researchers, scientists, and professionals in drug development.

Hazard Assessment and Engineering Controls

While a comprehensive toxicological profile for this compound is not widely available, it is prudent to handle it with care, assuming it may possess hazardous properties. All operations should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a certified chemical fume hood is mandatory.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure. The required PPE for various laboratory activities involving this compound is summarized below.

Activity LevelRequired Personal Protective Equipment
Low-Hazard Activities - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves
(e.g., handling sealed containers)
Moderate-Hazard Activities - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile)
(e.g., weighing, preparing stock solutions)
High-Hazard Activities - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile)- Respiratory protection (N95 or higher)
(e.g., large-scale synthesis, potential for aerosolization)

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.

Operational Procedures for Safe Handling

A systematic workflow is crucial for ensuring safety and preventing contamination when working with this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials.

  • The container should be tightly closed.

2. Weighing the Solid Compound:

  • Don the appropriate PPE as outlined in the table above for moderate-hazard activities.

  • Perform all weighing operations within a chemical fume hood or a balance enclosure to contain any airborne particles.[1]

  • Use anti-static weighing paper or a tared container.

  • After use, clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

3. Solution Preparation:

  • Handle all solutions under a chemical fume hood.

  • When dissolving the solid, add the solvent to the solid slowly to avoid splashing.

  • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

4. Experimental Use:

  • Conduct all reactions in a chemical fume hood.

  • Avoid direct contact with the skin and eyes.[1]

  • In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet.[1]

Accidental Release and Spill Procedures

In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area.[1]

  • Ensure adequate ventilation.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material and place it in a suitable, sealed container for disposal.[1]

  • Clean the spill area thoroughly.

  • Do not let the chemical enter drains.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste - Collect in a designated, labeled, and sealed hazardous waste container.- This includes contaminated PPE (gloves, disposable lab coats), weighing papers, and absorbent materials from spills.
Liquid Waste - Collect all solutions in a designated, labeled, and sealed hazardous waste container.- Do not mix with other incompatible waste streams.
Sharps Waste - Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

Note: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name. Follow your institution's and local regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

G Workflow for Handling this compound cluster_PPE Personal Protective Equipment (PPE) Required Receipt Receiving & Inspection Storage Secure Storage Receipt->Storage Weighing Weighing (in Fume Hood) Storage->Weighing Prep Solution Preparation (in Fume Hood) Weighing->Prep Experiment Experimental Use (in Fume Hood) Prep->Experiment Decon Decontamination of Equipment Experiment->Decon Waste Waste Collection (Solid & Liquid) Experiment->Waste Decon->Waste Contaminated Materials Disposal Hazardous Waste Disposal Waste->Disposal PPE_Info Lab Coat Safety Goggles Nitrile Gloves (Activity Dependent)

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Dibenzylamino)cyclohexanone
Reactant of Route 2
Reactant of Route 2
4-(Dibenzylamino)cyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.